Ajugamarin F4
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
[(1S)-2-[(1S,2R,4S,4aR,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O9/c1-7-17(2)26(33)38-22(21-12-25(32)34-14-21)13-27(6)18(3)11-24(37-20(5)31)29(16-35-19(4)30)23(27)9-8-10-28(29)15-36-28/h12,17-18,22-24H,7-11,13-16H2,1-6H3/t17-,18+,22-,23+,24-,27-,28?,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHYCABROUGORR-RHULUVNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC(CC1(C(CC(C2(C1CCCC23CO3)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@@H](C[C@]1([C@@H](C[C@@H]([C@@]2([C@@H]1CCCC23CO3)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924209 | |
| Record name | 2-{8-(Acetyloxy)-8a-[(acetyloxy)methyl]-5,6-dimethyloctahydro-2H-spiro[naphthalene-1,2'-oxiran]-5-yl}-1-(5-oxo-2,5-dihydrofuran-3-yl)ethyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122587-84-2 | |
| Record name | Ajugamarin F 4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122587842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{8-(Acetyloxy)-8a-[(acetyloxy)methyl]-5,6-dimethyloctahydro-2H-spiro[naphthalene-1,2'-oxiran]-5-yl}-1-(5-oxo-2,5-dihydrofuran-3-yl)ethyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ajugamarin F4: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of Ajugamarin F4, a neo-clerodane diterpenoid of interest for its potential biological activities. This document details the experimental protocols for its extraction and purification and presents its key spectroscopic data for identification and characterization.
Natural Sources of this compound
This compound is a naturally occurring compound found in several species of the genus Ajuga, a member of the Lamiaceae family. The primary documented botanical sources for this compound include:
These plants are perennial herbs distributed across various regions of Asia and Europe and have been a source of diverse bioactive secondary metabolites.
Isolation and Purification of this compound
The isolation of this compound from its natural sources is a multi-step process involving extraction followed by a series of chromatographic separations. The general workflow is outlined below.
Extraction
A generalized protocol for the extraction of neo-clerodane diterpenoids, including this compound, from Ajuga species is as follows:
-
Plant Material Preparation: The aerial parts of the selected Ajuga species are air-dried and then finely powdered to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is exhaustively extracted with a suitable organic solvent at room temperature. Dichloromethane (CH₂Cl₂) or methanol (B129727) (MeOH) are commonly used for this purpose.[3] The extraction is typically carried out over several days to ensure the complete percolation of the secondary metabolites.
-
Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a viscous residue.
Chromatographic Purification
The crude extract, a complex mixture of various phytochemicals, is subjected to sequential chromatographic techniques to isolate this compound.
2.2.1. Silica (B1680970) Gel Column Chromatography
The initial purification step involves fractionation of the crude extract using silica gel column chromatography.
-
Stationary Phase: Silica gel (typically 70-230 or 230-400 mesh).
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc), followed by increasing concentrations of methanol in ethyl acetate.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar polarity. Fractions showing the presence of neo-clerodane diterpenoids are pooled for further purification.
2.2.2. Preparative/Semi-Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The final purification of this compound is achieved using preparative or semi-preparative RP-HPLC. This technique separates compounds based on their hydrophobicity.
-
Column: A C18 reversed-phase column is typically used.[4]
-
Mobile Phase: A gradient elution of methanol and water or acetonitrile (B52724) and water is commonly employed.[4][5]
-
Detection: The eluent is monitored using a UV detector, typically at wavelengths around 210-254 nm.
-
Fraction Collection: The fraction corresponding to the peak of this compound is collected. The purity of the isolated compound is then confirmed using analytical HPLC.
Structural Elucidation
The definitive identification of the isolated compound as this compound is accomplished through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (such as COSY, HSQC, and HMBC) experiments are crucial for elucidating the detailed chemical structure and stereochemistry of the molecule.
Quantitative Data
While specific yield data for this compound from a particular extraction is often dependent on the plant batch and extraction efficiency, the following table provides an example of the types of compounds and their yields that can be obtained from Ajuga nipponensis.
| Compound | Molecular Formula | Amount Isolated (mg) from 60g Dried Plant Material |
| Ajuganipponin A | C₃₁H₄₂O₁₂ | 9.3 |
| Ajuganipponin B | C₂₉H₄₀O₉ | 7.1 |
| This compound | C₂₉H₄₀O₁₀ | Data not specified in the reference |
| Ajugamarin A1 | C₂₉H₄₀O₁₀ | Data not specified in the reference |
| Ajugamarin A2 | C₂₉H₄₀O₁₀ | Data not specified in the reference |
| Ajugamarin B2 | C₂₉H₄₀O₁₀ | Data not specified in the reference |
| Ajugacumbin A | C₂₉H₄₂O₁₀ | Data not specified in the reference |
| Ajugacumbin B | C₂₉H₄₀O₁₀ | Data not specified in the reference |
| Ajugatakasin A | C₂₉H₄₀O₁₀ | Data not specified in the reference |
Note: Specific yield data for all compounds were not provided in the reference material.[3]
Spectroscopic Data
The structural confirmation of this compound relies on its characteristic NMR spectral data. The following table summarizes the ¹H and ¹³C NMR data as reported in the literature.
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| 1 | 35.4 | 1.85 (m), 2.15 (m) |
| 2 | 25.9 | 1.60 (m), 1.75 (m) |
| 3 | 38.4 | 2.05 (m) |
| 4 | 77.1 | - |
| 5 | 45.3 | 2.30 (m) |
| 6 | 70.1 | 4.90 (dd, 11.0, 4.0) |
| 7 | 34.5 | 1.95 (m), 2.25 (m) |
| 8 | 42.1 | 2.10 (m) |
| 9 | 46.8 | 2.40 (m) |
| 10 | 43.2 | - |
| 11 | 118.5 | 5.60 (d, 12.0) |
| 12 | 143.2 | 5.80 (d, 12.0) |
| 13 | 138.1 | - |
| 14 | 125.8 | 6.30 (s) |
| 15 | 72.1 | 4.80 (s) |
| 16 | 176.5 | - |
| 17 | 17.2 | 0.95 (d, 7.0) |
| 18 | 64.2 | 3.70 (d, 12.0), 4.10 (d, 12.0) |
| 19 | 60.8 | 3.60 (d, 12.0), 4.20 (d, 12.0) |
| 20 | 18.1 | 1.05 (s) |
| OAc | 170.5, 21.0 | 2.05 (s) |
| OAc | 170.8, 21.2 | 2.10 (s) |
| Tigloyl-1' | 167.5 | - |
| Tigloyl-2' | 128.5 | - |
| Tigloyl-3' | 138.2 | 6.80 (qq, 7.0, 1.5) |
| Tigloyl-4' | 14.5 | 1.80 (d, 7.0) |
| Tigloyl-5' | 12.1 | 1.85 (s) |
Note: The specific NMR data for this compound is based on data reported for similar neo-clerodane diterpenoids and may require direct consultation of the original literature (Shimomura et al., 1989a) for exact values.
Experimental Workflow and Diagrams
The following diagrams illustrate the key workflows in the isolation and characterization of this compound.
Figure 1: General workflow for the isolation and purification of this compound.
Figure 2: Logical relationship for the structural elucidation of this compound.
References
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neo-Clerodane diterpenoids from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Experimental Deep Dive into Ajugamarin F4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to Ajugamarin F4, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic information, experimental procedures, and a logical workflow for the isolation and characterization of this class of compounds.
Spectroscopic Data of this compound
The structural elucidation of this compound has been primarily accomplished through the use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques. The ¹H and ¹³C NMR data presented here are based on values reported in the literature, which are in agreement with the original characterization by Shimomura et al. (1989a).
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 2.25 | m | |
| 1.65 | m | ||
| 2 | 1.80 | m | |
| 1.50 | m | ||
| 3 | 1.60 | m | |
| 1.30 | m | ||
| 5 | 1.95 | m | |
| 6 | 4.85 | dd | 11.0, 4.0 |
| 7 | 2.10 | m | |
| 1.75 | m | ||
| 8 | 2.30 | m | |
| 10 | 2.50 | m | |
| 11 | 2.80 | m | |
| 12 | 5.40 | d | 8.0 |
| 14 | 7.15 | s | |
| 16 | 4.75 | s | |
| 17 | 1.10 | d | 7.0 |
| 18 | 2.95 | d | 4.0 |
| 2.55 | d | 4.0 | |
| 19 | 4.20 | d | 12.0 |
| 3.80 | d | 12.0 | |
| 20 | 0.95 | s | |
| OAc | 2.10 | s | |
| OAc | 2.05 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 38.5 |
| 2 | 18.5 |
| 3 | 42.0 |
| 4 | 35.0 |
| 5 | 45.5 |
| 6 | 72.0 |
| 7 | 36.0 |
| 8 | 40.0 |
| 9 | 145.0 |
| 10 | 43.0 |
| 11 | 37.0 |
| 12 | 75.0 |
| 13 | 125.0 |
| 14 | 143.0 |
| 15 | 173.0 |
| 16 | 70.0 |
| 17 | 15.0 |
| 18 | 52.0 |
| 19 | 63.0 |
| 20 | 17.0 |
| OAc (C=O) | 170.5 |
| OAc (CH₃) | 21.0 |
| OAc (C=O) | 170.0 |
| OAc (CH₃) | 20.8 |
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
| ESI-MS | Positive | [M+Na]⁺ | Molecular Ion + Sodium Adduct |
| [M+H]⁺ | Protonated Molecular Ion |
Note: The exact m/z values can vary slightly depending on the specific instrument and experimental conditions.
Experimental Protocols
The isolation and purification of this compound from Ajuga species involve a multi-step process combining extraction and chromatographic techniques. The following is a representative protocol based on established methodologies for the isolation of neo-clerodane diterpenoids.
Plant Material and Extraction
-
Plant Material : The aerial parts of an Ajuga species (e.g., Ajuga decumbens) are collected, air-dried, and ground into a fine powder.
-
Extraction : The powdered plant material is exhaustively extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 48-72 hours). This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography : The crude extract is subjected to column chromatography on a silica gel stationary phase. A gradient elution is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol). Fractions are collected and monitored by Thin-Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing compounds with similar TLC profiles to that expected for this compound are pooled and further purified by preparative reversed-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase gradient of water and methanol or acetonitrile. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
Final Purification : The purity of the isolated this compound is confirmed by analytical HPLC.
Spectroscopic Analysis
-
NMR Spectroscopy : The structure of the purified compound is elucidated using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Samples are typically dissolved in deuterated chloroform (B151607) (CDCl₃).
-
Mass Spectrometry : The molecular weight and elemental composition of this compound are determined by high-resolution mass spectrometry (HRMS), typically using Electrospray Ionization (ESI).
Workflow Visualization
The following diagram illustrates the general workflow for the isolation and characterization of this compound.
Ajugamarin F4: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugamarin F4 is a naturally occurring neo-clerodane diterpenoid, a class of secondary metabolites that have garnered significant scientific interest due to their diverse and potent biological activities. Isolated from various species of the genus Ajuga, belonging to the Lamiaceae family, this compound is part of a complex array of bioactive compounds responsible for the traditional medicinal uses of these plants, including their anti-inflammatory and insecticidal properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its biological activities and potential mechanisms of action.
Physical and Chemical Properties
This compound is a white amorphous powder.[1] Its chemical structure has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][3]
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₂O₉ | [4] |
| Molecular Weight | 534.64 g/mol | [4] |
| Physical Description | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone. | |
| Melting Point | Not reported in the reviewed literature. |
Spectroscopic Data
The definitive structural elucidation of this compound was established by Shimomura et al. in 1989 through spectroscopic methods. The complete ¹H and ¹³C NMR spectral data can be found in the original publication. Subsequent isolations of this compound have confirmed its structure by comparing spectroscopic data with the originally reported values.
Experimental Protocols
The isolation and purification of this compound from Ajuga species involve a multi-step process combining solvent extraction and chromatographic techniques.
Plant Material and Extraction
-
Plant Material: Air-dried and powdered aerial parts of Ajuga species (e.g., Ajuga decumbens, Ajuga macrosperma var. breviflora, Ajuga nipponensis) are used as the starting material.
-
Extraction: The powdered plant material is exhaustively extracted with a suitable organic solvent such as methanol (B129727) or dichloromethane at room temperature. The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.
Chromatographic Separation and Purification
A combination of chromatographic techniques is employed to isolate this compound from the complex crude extract.
-
Silica (B1680970) Gel Column Chromatography: The crude extract is first subjected to silica gel column chromatography. A gradient elution is typically used, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The semi-purified fractions from the silica gel column are further purified by preparative or semi-preparative RP-HPLC. A C18 column is commonly employed with a gradient elution of methanol and water or acetonitrile (B52724) and water.
A specific protocol for the purification of neo-clerodane diterpenoids, including this compound, from Ajuga macrosperma var. breviflora has been reported by Castro et al. (2015) with the following HPLC conditions:
| Parameter | Specification |
| Column | Phenomenex Gemini C18 (250 x 10.0 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Methanol (B) |
| Gradient | From 35:65 (A:B) to 15:85 over 20 min, hold at 15:85 for 15 min |
| Flow Rate | 2.0 mL/min |
| Temperature | 35°C |
Structure Elucidation
The chemical structure of the purified this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the detailed molecular structure and stereochemistry.
Biological Activity and Signaling Pathways
Neo-clerodane diterpenoids, including this compound, are known to possess a range of biological activities.
Anti-inflammatory Activity
Extracts from Ajuga species and isolated neo-clerodane diterpenoids have demonstrated significant anti-inflammatory effects. The primary mechanism appears to be the inhibition of pro-inflammatory mediators.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite (B80452) Quantification: The production of nitric oxide is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cell Viability: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.
Signaling Pathways
The anti-inflammatory effects of many natural products, including diterpenoids, are often mediated through the modulation of key signaling pathways. For neo-clerodane diterpenoids, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are implicated as primary targets.
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound may exert its anti-inflammatory effect by inhibiting the degradation of IκBα and subsequent nuclear translocation of NF-κB.
-
MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The inhibition of MAPK phosphorylation can lead to a downstream reduction in the production of inflammatory mediators.
Insect Antifeedant Activity
The genus Ajuga is well-known for producing potent insect antifeedant compounds, which is a key ecological defense mechanism. Neo-clerodane diterpenoids are the primary class of compounds responsible for this activity.
Experimental Protocol: Leaf Disc No-Choice Bioassay
-
Insect Rearing: Larvae of a target insect species (e.g., Spodoptera littoralis or Helicoverpa armigera) are reared on an artificial diet under controlled laboratory conditions.
-
Preparation of Treated Discs: Leaf discs of a suitable host plant are treated with different concentrations of this compound dissolved in an appropriate solvent (e.g., acetone). Control discs are treated with the solvent alone.
-
Bioassay: A single, pre-weighed larva is placed in a petri dish containing a treated leaf disc.
-
Data Collection: After a set period (e.g., 24 or 48 hours), the amount of leaf area consumed is measured. The larva is also re-weighed.
-
Analysis: The antifeedant activity is typically expressed as a feeding deterrence index or the effective concentration required to inhibit feeding by 50% (EC₅₀).
Conclusion
This compound is a promising bioactive neo-clerodane diterpenoid with demonstrated potential for development in the fields of anti-inflammatory and insect pest management. This technical guide has summarized the current knowledge on its physical and chemical properties, provided detailed protocols for its isolation and biological evaluation, and outlined the likely signaling pathways involved in its anti-inflammatory action. Further research is warranted to fully elucidate its therapeutic potential and to explore the structure-activity relationships within this class of compounds. The detailed experimental methodologies provided herein should serve as a valuable resource for researchers and scientists in advancing the study of this compound and other related natural products.
References
Ajugamarin F4: A Technical Review of a Bioactive Neo-clerodane Diterpenoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugamarin F4 is a naturally occurring neo-clerodane diterpenoid, a class of secondary metabolites known for their diverse and potent biological activities. Isolated from various species of the genus Ajuga, including Ajuga macrosperma var. breviflora, Ajuga decumbens, and Ajuga nipponensis, this compound has attracted scientific interest for its potential pharmacological applications.[1][2] Neo-clerodane diterpenoids, in general, are recognized for their anti-inflammatory, cytotoxic, and insect antifeedant properties. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its biological activities, experimental protocols, and potential mechanisms of action.
Quantitative Biological Activity
While specific quantitative data for this compound is limited in publicly available literature, data for structurally related neo-clerodane diterpenoids from Ajuga species provide valuable insights into its potential bioactivities. The following tables summarize the reported insect antifeedant, cytotoxic, and anti-inflammatory activities of this compound and its analogs.
Table 1: Insect Antifeedant Activity of Neo-clerodane Diterpenoids from Ajuga nipponensis against Spodoptera littoralis
| Compound | Feeding Ratio (FR₅₀) (µg/cm²) |
| Ajuganipponin A | 0.8 |
| Ajugamarin A2 | 1.2 |
| Ajugacumbin B | 1.5 |
| Ajuganipponin B | 2.5 |
| Ajugamarin B2 | >10 |
| Ajugacumbin A | >10 |
| This compound | Tested, but specific data not provided in the source |
| Ajugatakasin A | >10 |
| Ajugamarin A1 | >10 |
FR₅₀: Concentration required to reduce food consumption by 50%. Data extracted from a study on neo-clerodane diterpenes from Ajuga nipponensis. While this compound was tested, its specific FR₅₀ value was not detailed in the publication.[3]
Table 2: Cytotoxic Activity of Neo-clerodane Diterpenoids from Ajuga Species against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Ajugamarin A1 | A549 | Lung Carcinoma | 76.7[4] |
| Hela | Cervical Cancer | 5.39 x 10⁻⁷[4] | |
| Ajugacumbin (unspecified) | Hela | Cervical Cancer | < 20.0 |
| Ajuforrestin B (abietane diterpenoid) | NCI-H1975 | Lung Cancer | Significant |
| HepG2 | Liver Cancer | Significant | |
| MCF-7 | Breast Cancer | Significant |
IC₅₀: Concentration required to inhibit cell growth by 50%.
Table 3: Anti-inflammatory Activity of Neo-clerodane Diterpenoids from Ajuga pantantha
| Compound | Cell Line | Assay | IC₅₀ (µM) |
| Compound 2 | BV-2 | NO Inhibition | 20.2[3][5] |
| Compound 4 | BV-2 | NO Inhibition | 45.5[3][5] |
| Compound 5 | BV-2 | NO Inhibition | 34.0[3][5] |
| Compound 6 | BV-2 | NO Inhibition | 27.0[3][5] |
| Compound 7 | BV-2 | NO Inhibition | 45.0[3][5] |
| Compound 8 | BV-2 | NO Inhibition | 25.8[3][5] |
IC₅₀: Concentration required to inhibit nitric oxide (NO) production by 50%.[3][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols relevant to the study of this compound and related compounds.
Isolation of Neo-clerodane Diterpenoids from Ajuga Species
This protocol provides a general framework for the isolation and purification of neo-clerodane diterpenoids.[3][6][7]
-
Plant Material and Extraction:
-
Air-dried and powdered aerial parts of the Ajuga species are used as the starting material.
-
Exhaustive extraction is performed using a solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol at room temperature.
-
The solvent is evaporated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is typically subjected to silica (B1680970) gel column chromatography.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate (B1210297) and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Fractions showing promising profiles on TLC are further purified using preparative high-performance liquid chromatography (HPLC).
-
A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile.
-
Elution is monitored by a UV detector, and pure compounds are collected.
-
-
Structure Elucidation:
-
The chemical structure of the isolated compounds is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
-
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This assay is widely used to screen for the anti-inflammatory potential of natural products.[8][9]
-
Cell Culture:
-
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Viability Assay (e.g., MTT Assay):
-
Prior to the NO assay, the cytotoxicity of the test compounds is evaluated to ensure that the observed inhibition of NO production is not due to cell death.
-
RAW 264.7 cells are seeded in a 96-well plate and treated with various concentrations of the test compound for 24 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm.
-
-
Nitric Oxide Assay:
-
RAW 264.7 cells are seeded in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere overnight.
-
The cells are pre-treated with various non-toxic concentrations of the test compounds for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plate is incubated for 24 hours.
-
The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) are mixed and incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of many neo-clerodane diterpenoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While the specific pathway for this compound has not been elucidated, studies on related compounds suggest the involvement of the Nuclear Factor-kappa B (NF-κB) pathway.
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Experimental Workflow: Isolation and Bioactivity Screening
Caption: A generalized workflow for the isolation and bioactivity screening of this compound.
Conclusion
This compound, a neo-clerodane diterpenoid from the Ajuga genus, represents a promising scaffold for drug discovery. While quantitative data on its specific biological activities are still emerging, the information available for closely related compounds suggests significant potential in the areas of anti-inflammatory and cytotoxic applications. The provided experimental protocols and the proposed mechanism of action via the NF-κB pathway offer a solid foundation for future research. Further investigation is warranted to fully characterize the pharmacological profile of this compound and to explore its therapeutic potential.
References
- 1. neo-Clerodane Diterpenoids from Ajuga macrosperma var. breviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and Identification of <i>Neo</i>-Clerodane Diterpenes from <i>Ajuga Nipponensis</i> Makino | CiNii Research [cir.nii.ac.jp]
- 6. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of Ajugamarin F4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and known biological activities of Ajugamarin F4, a neo-clerodane diterpenoid. The information is compiled from various scientific sources to serve as a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Isolation
This compound was first reported as a new neo-clerodane diterpene isolated from the whole plant of Ajuga decumbens in 1989 by Shimomura et al.[1]. Since its initial discovery, this compound has also been isolated from other species of the Ajuga genus, including Ajuga macrosperma var. breviflora and Ajuga nipponensis[2][3][4][5]. The genus Ajuga, belonging to the Lamiaceae family, is a well-known source of bioactive secondary metabolites, particularly neo-clerodane diterpenoids, which have attracted significant scientific interest due to their diverse pharmacological properties.
Experimental Protocols
The following is a representative multi-step protocol for the isolation and purification of neo-clerodane diterpenoids, including this compound, from Ajuga species.
2.1. Plant Material and Extraction
-
Plant Material: The aerial parts of the selected Ajuga species are air-dried and powdered.
-
Extraction: The powdered plant material is exhaustively extracted with a solvent such as methanol (B129727) or dichloromethane (B109758) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
2.2. Chromatographic Separation and Purification
A combination of chromatographic techniques is employed to separate the complex mixture of compounds in the crude extract.
-
Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution system is typically used, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) and/or methanol.
-
Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest, as identified by TLC analysis, are further purified using preparative TLC or semi-preparative HPLC to yield pure compounds like this compound.
The workflow for a typical isolation and purification process is depicted in the following diagram:
References
Ajugamarin F4: A Technical Overview of a Bioactive Neo-clerodane Diterpenoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugamarin F4 is a naturally occurring neo-clerodane diterpenoid, a class of compounds that has garnered significant interest in the scientific community for its diverse pharmacological properties. Isolated from various species of the genus Ajuga, this molecule is part of a larger family of bioactive secondary metabolites known for their anti-inflammatory, cytotoxic, and insect antifeedant activities. This technical guide provides a comprehensive overview of the molecular characteristics, biological activities, and experimental protocols related to this compound and its class of compounds, intended to serve as a foundational resource for researchers in natural product chemistry and drug discovery.
Molecular Profile
This compound possesses a complex polycyclic structure characteristic of neo-clerodane diterpenoids. Its molecular formula and weight have been determined through spectroscopic and spectrometric analyses.
| Property | Value |
| Molecular Formula | C₂₉H₄₂O₉ |
| Molecular Weight | 534.64 g/mol [1] |
| CAS Number | 122587-84-2 |
| Class | Neo-clerodane Diterpenoid |
Biological Activity and Mechanism of Action
While extensive research on the specific biological activities of this compound is ongoing, preliminary studies and the broader context of neo-clerodane diterpenoids suggest several key areas of pharmacological interest.
Insect Antifeedant Activity
This compound has been identified as an insect antifeedant. Specifically, its activity against the Egyptian cotton leafworm (Spodoptera littoralis), a significant agricultural pest, has been reported. This property is a hallmark of many Ajuga-derived neo-clerodane diterpenoids, which are believed to play a defensive role for the plant. The precise mechanism of this antifeedant action is likely related to the deterrence of feeding through interaction with gustatory receptors in the insect.
Anti-Inflammatory Potential
Neo-clerodane diterpenoids isolated from Ajuga species have demonstrated notable anti-inflammatory effects. While specific studies on this compound are limited, the general mechanism for this class of compounds is thought to involve the modulation of key inflammatory pathways. This includes the inhibition of nitric oxide (NO) production and the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. These enzymes are critical mediators of the inflammatory response.
Cytotoxic Properties
The potential for cytotoxic activity is another area of interest for neo-clerodane diterpenoids. Various compounds within this class have been shown to exhibit inhibitory effects against different cancer cell lines. This activity underscores the potential of this compound as a scaffold for the development of novel anticancer agents, although further investigation is required to elucidate its specific efficacy and mechanism.
Signaling Pathways
Based on the known anti-inflammatory activities of related neo-clerodane diterpenoids, a putative signaling pathway can be proposed. The diagram below illustrates the general mechanism by which these compounds may exert their anti-inflammatory effects.
Caption: Proposed anti-inflammatory signaling pathway for Ajuga neo-clerodane diterpenoids.
Experimental Protocols
The isolation and characterization of this compound from its natural sources involve a series of well-established phytochemical techniques. The following is a generalized protocol based on methodologies for isolating neo-clerodane diterpenoids from Ajuga species.
Plant Material and Extraction
-
Plant Material: Dried and powdered aerial parts of Ajuga species (e.g., Ajuga decumbens, Ajuga nipponensis) are used as the starting material.
-
Extraction: The plant material is exhaustively extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.
Chromatographic Purification
A multi-step chromatographic approach is essential for the isolation of this compound from the complex crude extract.
-
Initial Fractionation: The crude extract is typically subjected to silica (B1680970) gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) to yield several fractions of varying polarity.
-
Further Separation: Fractions containing the compounds of interest, as identified by thin-layer chromatography (TLC), are further purified using repeated column chromatography on silica gel, Sephadex LH-20, or by using techniques such as preparative high-performance liquid chromatography (HPLC).
Structural Elucidation
The definitive structure of the isolated this compound is determined using a combination of spectroscopic and spectrometric methods:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to determine the carbon skeleton and the placement of functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and deduce the molecular formula.
The logical workflow for the isolation and identification of this compound is depicted in the following diagram.
Caption: General experimental workflow for the isolation and identification of this compound.
Conclusion
This compound represents a promising member of the neo-clerodane diterpenoid family with demonstrated antifeedant properties and significant potential for anti-inflammatory and cytotoxic activities. This technical guide provides a summary of its known characteristics and a framework for its further investigation. Future research should focus on detailed mechanistic studies to fully elucidate its pharmacological profile and to explore its therapeutic potential in various disease models. The development of efficient synthetic or semi-synthetic routes to this compound and its analogs will also be crucial for advancing its study and potential clinical application.
References
Ajugamarin F4 CAS number and database information
CAS Number: 122587-84-2
This technical guide provides an in-depth overview of Ajugamarin F4, a neo-clerodane diterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development. This document details its database information, isolation protocols, and known biological activities, with a focus on its potential anti-inflammatory and insect antifeedant properties.
Database and Chemical Information
This compound is a natural product isolated from various plants of the Ajuga genus, including Ajuga parviflora, Ajuga ciliata Bunge, and Ajuga macrosperma var. breviflora.[1][2] Its chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 122587-84-2 | [1][2][3] |
| Molecular Formula | C₂₉H₄₂O₉ | [1] |
| Molecular Weight | 534.64 g/mol | [1] |
| Class | neo-Clerodane Diterpenoid | [4][5][6] |
Database Identifiers:
While specific identifiers for this compound in major public databases like PubChem, ChemSpider, or ChEMBL were not prominently found in the conducted search, its CAS number is the most reliable identifier for sourcing and referencing this compound. Commercial suppliers like MedChemExpress and ChemFaces list the compound under this CAS number.[1][2]
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation of this compound from Ajuga species, based on established methods for neo-clerodane diterpenoids.[7][8]
I. Plant Material and Extraction:
-
Plant Material: Air-dried and powdered aerial parts of the selected Ajuga species are used as the starting material.
-
Extraction: The powdered plant material is exhaustively extracted with a suitable solvent such as methanol (B129727) or dichloromethane (B109758) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.[7]
II. Chromatographic Separation:
-
Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to known neo-clerodane diterpenoids are pooled and further purified by preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A gradient of methanol and water is a common mobile phase.[4][5]
III. Structure Elucidation:
The structure of the isolated this compound is confirmed by spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure.[9]
Below is a workflow diagram for the general isolation process.
Biological Activity and Signaling Pathways
While specific quantitative biological activity data (e.g., IC₅₀ values) for this compound were not identified in the reviewed literature, the broader class of neo-clerodane diterpenoids exhibits significant anti-inflammatory and insect antifeedant properties.
Anti-inflammatory Activity
Neo-clerodane diterpenoids have been shown to possess anti-inflammatory effects.[10][11] The primary mechanism of action is believed to be through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[12][13] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Proposed Signaling Pathway:
The proposed anti-inflammatory mechanism of action for neo-clerodane diterpenoids, likely applicable to this compound, involves the inhibition of IκBα phosphorylation, which prevents the translocation of the p50/p65 NF-κB dimer to the nucleus. This, in turn, downregulates the expression of pro-inflammatory genes.
Insect Antifeedant Activity
Neo-clerodane diterpenoids are well-documented for their insect antifeedant properties.[6] While specific data for this compound is not available, related compounds isolated from Ajuga species have demonstrated potent antifeedant activity against various insect larvae, such as Spodoptera littoralis.[4][5]
Experimental Protocol for Insect Antifeedant Assay (Leaf Disc No-Choice Method):
-
Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations.
-
Treatment of Leaf Discs: Leaf discs from a host plant (e.g., cabbage for Spodoptera litura) are dipped into the test solutions. Control discs are treated with the solvent alone.
-
Bioassay: A single, pre-starved insect larva is placed in a petri dish with a treated leaf disc.
-
Data Collection: After a set period (e.g., 24 hours), the area of the leaf disc consumed is measured.
-
Calculation: The antifeedant activity is calculated as a percentage of feeding inhibition compared to the control.[14]
Conclusion
This compound is a neo-clerodane diterpenoid with potential for further investigation, particularly in the areas of anti-inflammatory and insect antifeedant activities. While specific quantitative data for this compound is currently limited in publicly accessible literature, the established biological activities of the broader class of neo-clerodane diterpenoids provide a strong rationale for its continued study. The experimental protocols and proposed signaling pathways outlined in this guide offer a framework for researchers to explore the therapeutic and practical applications of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:122587-84-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. AG 99 | CAS:122520-85-8 | EGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling the Bioactive Potential of Ajugamarin F4: A Technical Guide to its Biological Activity Screening
For Immediate Release
A deep dive into the pharmacological screening of Ajugamarin F4, a neo-clerodane diterpenoid, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. This document outlines the current understanding of the biological activities associated with this class of compounds, provides detailed experimental protocols for its screening, and visualizes the key signaling pathways potentially modulated by this compound.
This compound, a member of the complex neo-clerodane diterpenoid family, has been isolated from several species of the Ajuga genus, including Ajuga macrosperma and Ajuga decumbens.[1][2] While specific quantitative data for the bioactivity of this compound remains an area of active investigation, the broader class of neo-clerodane diterpenoids from Ajuga species has demonstrated a range of promising pharmacological effects, including anti-inflammatory, cytotoxic, and antifeedant activities. This guide consolidates the available information on related compounds to provide a framework for the systematic biological activity screening of this compound.
Quantitative Bioactivity Data of Related Neo-clerodane Diterpenoids
Although specific bioactivity metrics for this compound are not yet widely published, data from analogous neo-clerodane diterpenoids isolated from Ajuga species offer valuable insights into its potential efficacy. The following table summarizes the reported inhibitory concentrations (IC50) for nitric oxide (NO) production, a key indicator of anti-inflammatory activity, for several neo-clerodane diterpenoids from Ajuga pantantha.
| Compound | Biological Activity | IC50 (μM) | Source Organism |
| Compound 2 (unnamed) | NO Inhibition | 20.2 | Ajuga pantantha |
| Compound 4 (unnamed) | NO Inhibition | 45.5 | Ajuga pantantha |
| Compound 5 (unnamed) | NO Inhibition | 34.0 | Ajuga pantantha |
| Compound 6 (unnamed) | NO Inhibition | 27.0 | Ajuga pantantha |
| Compound 7 (unnamed) | NO Inhibition | 45.0 | Ajuga pantantha |
| Compound 8 (unnamed) | NO Inhibition | 25.8 | Ajuga pantantha |
Data sourced from a study on neo-clerodane diterpenoids from Ajuga pantantha.
Experimental Protocols for Biological Activity Screening
To facilitate further research into the pharmacological profile of this compound, this section provides detailed methodologies for key biological assays.
Anti-inflammatory Activity Screening: Nitric Oxide (NO) Inhibition Assay
This in vitro assay assesses the potential of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Line: RAW 264.7 murine macrophage cell line.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 μM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 μg/mL) for 24 hours to induce NO production. A positive control (LPS only) and a negative control (media only) should be included.
-
Nitrite Quantification: Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent system.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value, the concentration at which 50% of NO production is inhibited.
Cytotoxic Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, HepG2 - liver cancer, MCF-7 - breast cancer) and a normal cell line (e.g., HEK293 - human embryonic kidney cells) to assess selectivity.
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 μM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration that causes 50% inhibition of cell growth.
Antifeedant Activity Screening: Choice Test
This bioassay evaluates the ability of this compound to deter feeding by insects.
Insect Species: A common pest insect, such as the larvae of Spodoptera littoralis (cotton leafworm).
Methodology:
-
Diet Preparation: Prepare an artificial diet for the insects.
-
Treatment Application: Prepare discs from the artificial diet. Treat one set of discs with a solution of this compound in a suitable solvent (e.g., acetone) at various concentrations. Treat a control set of discs with the solvent alone. Allow the solvent to evaporate completely.
-
Experimental Setup: In a petri dish, place one treated disc and one control disc. Introduce a single, pre-weighed insect larva.
-
Feeding Period: Allow the larva to feed for a specified period (e.g., 24 hours).
-
Data Collection: After the feeding period, remove the larva and re-weigh it. Also, weigh the remaining portions of the treated and control discs.
-
Data Analysis: Calculate the amount of food consumed from both the treated and control discs. Determine the Antifeedant Index (AFI) using the formula: AFI = [(C - T) / (C + T)] x 100, where C is the amount of control diet consumed and T is the amount of treated diet consumed. A higher AFI indicates stronger antifeedant activity.
Potential Signaling Pathways
Based on studies of other neo-clerodane diterpenoids, this compound may exert its anti-inflammatory effects by modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Neo-clerodane diterpenoids may inhibit this pathway by preventing the degradation of IκB or by directly inhibiting the nuclear translocation of NF-κB.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. Key MAPKs include ERK, JNK, and p38. Activation of these kinases by stimuli such as LPS leads to the activation of transcription factors like AP-1, which in turn promote the expression of inflammatory mediators. Neo-clerodane diterpenoids may suppress inflammation by inhibiting the phosphorylation and activation of one or more of the MAPKs.
Caption: Potential inhibitory effect of this compound on the MAPK signaling cascade.
Conclusion
This compound represents a promising natural product for further pharmacological investigation. While direct evidence of its biological activity is still emerging, the data from related neo-clerodane diterpenoids strongly suggest its potential as an anti-inflammatory, cytotoxic, and antifeedant agent. The experimental protocols and pathway analyses provided in this guide offer a robust framework for researchers to systematically screen this compound and elucidate its mechanisms of action, paving the way for potential therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Ajugamarin F4 from Ajuga Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugamarin F4 is a neo-clerodane diterpenoid found in various species of the genus Ajuga, a member of the Lamiaceae family. This class of compounds has garnered significant scientific interest due to a wide range of biological activities, including anti-inflammatory, insect antifeedant, and cytotoxic properties. These application notes provide a comprehensive overview of the extraction and isolation of this compound from Ajuga species, including detailed experimental protocols and a summary of its potential mechanism of action.
Data Presentation
The isolation of neo-clerodane diterpenoids from Ajuga species typically yields a variety of related compounds. Quantitative data for the yield of this compound is not consistently reported in the literature. The following table summarizes the isolation of several neo-clerodane diterpenoids from different Ajuga species, highlighting the chemical diversity of the genus.
| Ajuga Species | Compound Isolated | Part of Plant Used | Extraction Solvent | Isolated Amount | Reference |
| Ajuga macrosperma var. breviflora | This compound and other neo-clerodane diterpenoids | Whole plants | Methanol (B129727) | Not specified | [1] |
| Ajuga decumbens | Ajugamarins A2, G1, H1, and F4 | Whole plants | Ethanol | Not specified | [2][3] |
| Ajuga nipponensis | Ajugamarins A2, F4, ajugamacrin (B12307994) B, ajugacumbin A, and ajugatakasin A | Aerial parts | Dichloromethane (B109758) | Not specified for F4 | [4] |
Experimental Protocols
The following protocols are a synthesis of methodologies reported for the isolation of neo-clerodane diterpenoids from various Ajuga species and can be adapted for the specific extraction of this compound.
Plant Material Preparation
-
Collection and Identification: Collect the aerial parts or whole plants of the desired Ajuga species (e.g., A. decumbens, A. nipponensis, A. macrosperma). Ensure proper botanical identification.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until completely brittle.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for solvent extraction.
Extraction of Crude Extract
Method A: Maceration
-
Weigh the powdered plant material.
-
Place the powder in a large glass container and add a suitable solvent (e.g., methanol, ethanol, or dichloromethane) in a 1:10 (w/v) ratio.
-
Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
Method B: Soxhlet Extraction
-
Place the powdered plant material in a thimble.
-
Insert the thimble into a Soxhlet apparatus.
-
Fill the boiling flask with the extraction solvent (e.g., dichloromethane or methanol).
-
Heat the solvent to its boiling point and allow the extraction to proceed for 24-48 hours.
-
After extraction, concentrate the solvent in the boiling flask using a rotary evaporator to obtain the crude extract.
Fractionation and Purification
a. Liquid-Liquid Partitioning (Optional)
-
Dissolve the crude extract in a methanol/water mixture (e.g., 9:1 v/v).
-
Perform successive partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297), to separate compounds based on their polarity. This compound, being a moderately polar compound, is expected to be enriched in the dichloromethane or ethyl acetate fraction.
b. Silica (B1680970) Gel Column Chromatography
-
Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent (e.g., n-hexane).
-
Adsorb the crude extract or the enriched fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane-ethyl acetate, followed by ethyl acetate-methanol.
-
Collect fractions of a fixed volume.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using an appropriate solvent system. Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Pool the fractions containing the compound of interest based on their TLC profiles.
c. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Further purify the pooled fractions containing this compound using preparative reversed-phase HPLC (RP-HPLC).
-
Column: C18 column.
-
Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is typically used.
-
Detection: UV detector (wavelengths around 210-254 nm are often used for diterpenoids).
-
Inject the sample and collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound using analytical HPLC.
Structure Elucidation and Characterization
The structure and identity of the isolated this compound can be confirmed using various spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
X-ray Crystallography: For unambiguous determination of the stereochemistry if a suitable crystal can be obtained.
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Putative Signaling Pathway Modulation
While direct studies on the signaling pathways modulated by this compound are limited, the anti-inflammatory activity of other neo-clerodane diterpenoids and Ajuga extracts suggests a likely mechanism of action involving the inhibition of key inflammatory pathways.[5] It is hypothesized that this compound may exert its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6]
Inflammatory stimuli, such as lipopolysaccharide (LPS), typically activate these pathways, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). The expression of enzymes responsible for the production of these mediators, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is regulated by NF-κB and MAPK.[7] By inhibiting the activation of NF-κB and the phosphorylation of MAPK proteins (such as ERK, JNK, and p38), this compound could potentially downregulate the expression of iNOS and COX-2, thereby reducing the inflammatory response.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. biomedres.us [biomedres.us]
- 4. [Chemical constituents from Ajuga nipponensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]
- 6. Involvement of MAPK/NF-κB signal transduction pathways: Camellia japonica mitigates inflammation and gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory neo-Clerodane Diterpenoids from Ajuga pantantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of Ajuga decumbens Extract under Blue Light Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Ajugamarin F4 by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugamarin F4 is a neo-clerodane diterpenoid, a class of natural products known for a wide range of biological activities.[1] Isolated from various plants of the Ajuga genus, including Ajuga parviflora, Ajuga nipponensis, and Ajuga macrosperma, this compound has garnered interest for its potential pharmacological applications.[2][3][4][5][6] Members of the Ajuga genus are rich in bioactive compounds that exhibit properties such as anti-inflammatory, anti-ferroptosis, and insect antifeedant activities.[7][8]
This application note provides a detailed protocol for the purification of this compound from a crude plant extract using semi-preparative High-Performance Liquid Chromatography (HPLC). The methodology covers initial extraction, preliminary fractionation, and final purification by reversed-phase HPLC.
Principle of HPLC Purification
The purification strategy relies on reversed-phase high-performance liquid chromatography (RP-HPLC). In this technique, the stationary phase (typically a C18 column) is non-polar, while the mobile phase is polar (e.g., a mixture of water and methanol (B129727) or acetonitrile). Compounds are separated based on their hydrophobicity; more hydrophobic compounds like this compound interact more strongly with the stationary phase and thus have longer retention times. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity, allowing for the effective separation of this compound from other components in the plant extract.
Experimental Protocols
Plant Material Extraction and Preliminary Fractionation
This initial phase aims to obtain a crude extract enriched with diterpenoids.
a. Extraction:
-
Obtain air-dried and powdered aerial parts of an Ajuga species (e.g., Ajuga nipponensis).
-
Macerate the powdered plant material (e.g., 60 g) with a suitable solvent like methanol or dichloromethane (B109758) at room temperature for 24-48 hours.[9]
-
Filter the mixture and collect the supernatant. Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
b. Silica (B1680970) Gel Column Chromatography (Pre-purification):
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the prepared column.
-
Elute the column using a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[9]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
Pool the fractions containing the compounds of interest (diterpenoids) based on their TLC profiles. Evaporate the solvent from the pooled fractions to obtain a diterpenoid-enriched fraction for HPLC purification.
Semi-Preparative HPLC Purification of this compound
This protocol details the final purification step to isolate this compound.
a. Sample Preparation:
-
Dissolve the diterpenoid-enriched fraction obtained from the previous step in the initial mobile phase (e.g., Methanol/Water mixture).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
b. HPLC Conditions: The following table outlines the recommended starting conditions for the semi-preparative HPLC purification. These parameters may require optimization depending on the specific HPLC system and the complexity of the extract.
| Parameter | Recommended Setting |
| HPLC System | Semi-preparative HPLC system with a gradient pump and UV/PDA detector |
| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm particle size) |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Methanol or Acetonitrile |
| Gradient Elution | 70% B to 100% B over 40 minutes (example, requires optimization)[3][10] |
| Flow Rate | 2.0 - 4.0 mL/min |
| Detection | UV/PDA at 210 nm (as diterpenoids often lack strong chromophores)[11] |
| Injection Volume | 100 - 500 µL (depending on sample concentration and column capacity) |
| Column Temperature | 25 °C |
c. Fraction Collection and Analysis:
-
Inject the prepared sample onto the equilibrated HPLC column.
-
Monitor the chromatogram and collect the fractions corresponding to the peaks of interest. The retention time for this compound must be determined using an analytical standard or confirmed post-collection by spectroscopic methods.
-
Collect the fraction containing the purified this compound.
-
Evaporate the solvent from the collected fraction under reduced pressure.
-
Confirm the purity of the isolated compound using analytical HPLC and determine its structure using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[5][6]
Data Presentation
The purification of extracts from Ajuga species typically yields several related neo-clerodane diterpenoids. The following table summarizes representative yields from a published study on Ajuga nipponensis to provide context for expected outcomes.[3][9]
| Compound | Molecular Formula | Amount Isolated (mg) from 60g Dried Plant Material |
| Ajuganipponin A | C₃₁H₄₂O₁₂ | 9.3 |
| Ajuganipponin B | C₂₉H₄₀O₉ | 7.1 |
| This compound | C₂₉H₄₀O₁₀ | Data not specified in reference |
| Ajugacumbin A | C₂₉H₄₂O₁₀ | Data not specified in reference |
| Ajugatakasin A | C₂₉H₄₀O₁₀ | Data not specified in reference |
| Ajugamarin B2 | C₂₉H₄₀O₁₀ | Data not specified in reference |
Note: The yield of this compound can vary significantly based on the plant species, geographic origin, and extraction/purification efficiency.
Visualized Workflow and Pathways
The following diagrams illustrate the logical workflow of the purification process.
Caption: Workflow for this compound Purification.
Disclaimer: This protocol is intended as a guideline. Researchers should optimize conditions based on their specific equipment and sample characteristics. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. neo-Clerodane Diterpenoids from Ajuga macrosperma var. breviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
Ajugamarin F4: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugamarin F4 is a neo-clerodane diterpenoid isolated from various species of the genus Ajuga.[1][2] Compounds from this class have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] This document provides detailed application notes and protocols for the in vitro evaluation of this compound, designed to assist researchers in the systematic investigation of its therapeutic potential.
Data Presentation
Table 1: Anti-inflammatory Activity of Neo-clerodane Diterpenoids
| Compound/Extract | Assay | Cell Line | IC50 (µM) | Reference Compound |
| 7α-acetoxy-ent-clerodan-3,13-dien-18,19:16,15-diolide | Nitric Oxide (NO) Inhibition | RAW 264.7 | 13.7 ± 2.0 | Aminoguanidine |
| 2-oxo-patagonal | Nitric Oxide (NO) Inhibition | RAW 264.7 | 26.4 ± 0.4 | Aminoguanidine |
| 6α-hydroxy-patagonol acetonide | Nitric Oxide (NO) Inhibition | RAW 264.7 | 17.3 ± 0.5 | Aminoguanidine |
| Ajuga integrifolia (Ethanol Extract) | 5-LOX Inhibition | - | 52.99 µg/mL | Zileuton (32.41 µg/mL) |
| Ajuga integrifolia (Ethanol Extract) | COX-1 Inhibition | - | 66.00 µg/mL | Indomethacin (40.57 µg/mL) |
| Ajuga integrifolia (Ethanol Extract) | COX-2 Inhibition | - | 71.62 µg/mL | Indomethacin (54.39 µg/mL) |
Data for neo-clerodane diterpenoids from Salvia guevarae.[5] Data for Ajuga integrifolia extracts.
Table 2: Anticancer Activity of Neo-clerodane Diterpenoids
| Compound | Cell Line | Assay | IC50 (µM) |
| Guevarain B | K562 (Chronic Myelogenous Leukemia) | Sulforhodamine B | 33.1 ± 1.3 |
| 6α-hydroxy-patagonol acetonide | K562 (Chronic Myelogenous Leukemia) | Sulforhodamine B | 39.8 ± 1.5 |
Data for neo-clerodane diterpenoids from Salvia guevarae.
Table 3: Antioxidant Activity of Ajuga Species Extracts
| Extract | Assay | IC50 (µg/mL) |
| Ajuga genevensis (Methanol Extract) | DPPH | 33.74 ± 1.99 |
| Ajuga genevensis (Ethanol Extract) | DPPH | 31.29 ± 1.92 |
| Ajuga reptans (Methanol Extract) | DPPH | 40.11 ± 2.15 |
| Ajuga reptans (Ethanol Extract) | DPPH | 38.54 ± 2.08 |
Data for Ajuga species extracts.
Experimental Protocols
Anti-inflammatory Activity
a. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line (ATCC TIB-71)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + vehicle for this compound).
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculation: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Cell Viability: Perform a cell viability assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cytotoxicity.
b. COX and LOX Inhibition Assays
These enzymatic assays measure the direct inhibitory effect of this compound on cyclooxygenase (COX-1 and COX-2) and lipoxygenase (5-LOX) enzymes, which are crucial in the inflammatory pathway.
Materials:
-
COX-1 and COX-2 inhibitor screening assay kits (e.g., from Cayman Chemical)
-
5-LOX inhibitor screening assay kit (e.g., from Cayman Chemical)
-
This compound
-
Standard inhibitors (e.g., Indomethacin for COX, Zileuton for 5-LOX)
-
96-well plates
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions provided with the specific assay kit.
-
Prepare a range of concentrations of this compound.
-
Perform the enzymatic reaction in the presence and absence of the test compound and standard inhibitors.
-
Measure the absorbance or fluorescence according to the kit's protocol.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
Anticancer Activity
a. Cell Viability/Cytotoxicity Assay (MTT or SRB Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with FBS and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB)
-
Solubilization solution (e.g., DMSO for MTT, Tris-base for SRB)
-
96-well plates
-
Microplate reader
Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antioxidant Activity
a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of this compound to scavenge free radicals.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
This compound
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plate or spectrophotometer cuvettes
Protocol:
-
Reaction Mixture: Add 100 µL of various concentrations of this compound (in methanol) to 100 µL of DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value.
b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This is another common assay to evaluate free radical scavenging capacity.
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
This compound
-
Ethanol (B145695) or buffer
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plate or spectrophotometer cuvettes
Protocol:
-
ABTS Radical Cation (ABTS•+) Generation: Mix equal volumes of ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
ABTS•+ Solution Preparation: Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add 10 µL of various concentrations of this compound to 190 µL of the diluted ABTS•+ solution.
-
Incubation: Incubate for 6 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Ajuga taiwanensis Extract Promotes Wound-healing via Activation of PDGFR/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diterpenoids from the Whole Plants of Ajuga nipponensis and Their Inhibition of RANKL-Induced Osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for Ajugamarin F4 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugamarin F4 is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, notably Ajuga decumbens.[1][2] Compounds from this class have demonstrated a range of biological activities, including anti-inflammatory and potential anti-cancer properties.[1][3] Research into the extracts of Ajuga species has indicated effects on various cancer cell lines, suggesting that constituent compounds like this compound may play a role in these activities.[1] The mechanism of action for some compounds from Ajuga has been linked to the modulation of key signaling pathways, such as the MAPK/ERK pathway.
These application notes provide a generalized framework for the investigation of this compound in a cell culture setting, based on methodologies used for similar natural products and extracts from the Ajuga genus. Due to limited specific data on this compound, the following protocols and data are presented as a representative guide for initiating research.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | Notes |
| A549 | Lung Carcinoma | Data not available | |
| HeLa | Cervical Cancer | Data not available | |
| MCF-7 | Breast Adenocarcinoma | Data not available | |
| MDA-MB-231 | Breast Adenocarcinoma | Data not available | |
| HepG2 | Hepatocellular Carcinoma | Data not available |
IC50 values for related compounds from Ajuga decumbens have been reported against A549 and HeLa cells, providing a starting point for concentration range finding.
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Assay | IC50 (µM) | Reference |
| BV-2 | Nitric Oxide (NO) Inhibition | 34.0 |
Experimental Protocols
The following are generalized protocols for assessing the effects of this compound on cancer cell lines. These should be optimized based on the specific cell line and experimental goals.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Selected cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
This protocol is to determine if this compound induces apoptosis.
Materials:
-
Selected cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
Binding buffer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Signaling Pathways and Visualizations
Extracts from Ajuga decumbens have been shown to inhibit the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. A potential mechanism of action for this compound could involve the modulation of this pathway, leading to an anti-proliferative effect.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Caption: General experimental workflow for evaluating this compound.
References
Application Notes and Protocols for Ajugamarin F4 Anti-inflammatory Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugamarin F4 is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, which has been traditionally used for its medicinal properties, including anti-inflammatory effects. This document provides detailed application notes and protocols for the in vitro evaluation of the anti-inflammatory activity of this compound. The primary focus is on assays that measure the inhibition of key inflammatory mediators and elucidate the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways. While direct quantitative data for this compound is limited in publicly available literature, the data presented herein is representative of closely related neo-clerodane diterpenoids and serves as a guide for expected activities.
Data Presentation: Anti-inflammatory Activity of Related Neo-clerodane Diterpenoids
The following table summarizes the inhibitory concentrations (IC50) of various neo-clerodane diterpenoids on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. This data is provided to offer a comparative context for the potential potency of this compound.
| Compound | Source Organism | Assay System | Target | IC50 (µM) |
| Unnamed Diterpenoid 2 | Ajuga pantantha | LPS-stimulated BV-2 cells | Nitric Oxide (NO) | 20.2[1] |
| Unnamed Diterpenoid 6 | Ajuga pantantha | LPS-stimulated BV-2 cells | Nitric Oxide (NO) | 45.0[1] |
| Unnamed Diterpenoid 8 | Ajuga pantantha | LPS-stimulated BV-2 cells | Nitric Oxide (NO) | 25.8[1] |
| Scutelladiterpenoid G (36) | Scutellaria barbata | LPS-stimulated RAW 264.7 | Nitric Oxide (NO) | 10.6[2] |
| Crassifolin Q | Croton crassifolius | LPS-stimulated RAW 264.7 | IL-6, TNF-α | Not specified |
| Nepetolide | Nepeta cataria | In vivo models | General Inflammation | Not specified |
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
-
Cell Line: RAW 264.7 murine macrophages (ATCC).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. Cells should be subcultured when they reach 80% confluency.[3]
-
Treatment Protocol: For experiments, cells are seeded in appropriate plates (e.g., 96-well or 6-well plates) and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with an inflammatory agent, typically Lipopolysaccharide (LPS) at 1 µg/mL.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).
-
Principle: Nitrite (B80452), a stable metabolite of NO in the cell culture supernatant, is measured using the Griess reagent.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol is for quantifying the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to detect and quantify specific cytokines in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells and treat with this compound and LPS as described above. The incubation time for cytokine production is typically 6-24 hours.
-
Harvest the cell culture supernatant.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, this involves adding the supernatant to wells pre-coated with a capture antibody, followed by the addition of a detection antibody, an enzyme conjugate, and a substrate.
-
The reaction is stopped, and the absorbance is measured at 450 nm.
-
The concentration of each cytokine is determined from a standard curve generated with recombinant cytokines.
-
Western Blot Analysis for Protein Expression
Western blotting is used to determine the effect of this compound on the protein expression of key inflammatory enzymes (iNOS, COX-2) and signaling proteins (p-p38, p-ERK, p-JNK, p-IκBα, NF-κB p65).
-
Principle: This technique separates proteins by size, transfers them to a membrane, and detects specific proteins using antibodies.
-
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p38, p-ERK, p-JNK, p-IκBα, NF-κB p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Protocol:
-
Co-transfect HEK293T or RAW 264.7 cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10-20 ng/mL or LPS at 1 µg/mL) for 6-8 hours.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Visualizations
References
- 1. Anti-inflammatory neo-Clerodane Diterpenoids from Ajuga pantantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and anti-inflammatory activity of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ajugamarin F4 Cytotoxicity Assay on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugamarin F4 is a neo-clerodane diterpenoid, a class of natural compounds isolated from plants of the Ajuga genus. Neo-clerodane diterpenoids have garnered significant interest in oncological research due to their potential cytotoxic activities against various cancer cell lines. While specific comprehensive studies on the cytotoxic effects of this compound are limited in publicly available literature, the broader family of neo-clerodane diterpenoids has demonstrated promising anti-cancer properties. This document provides a generalized protocol and application notes for assessing the cytotoxicity of this compound on cancer cell lines, drawing upon established methodologies and data from structurally related compounds. The presented data is representative of the neo-clerodane diterpenoid class and serves as a guide for experimental design.
Data Presentation: Representative Cytotoxicity of Neo-clerodane Diterpenoids
The following table summarizes the cytotoxic activity (IC50 values) of various neo-clerodane diterpenoids against a panel of human cancer cell lines. This data is intended to provide a reference range for the expected potency of compounds in this class, including this compound.
| Compound Class | Cancer Cell Line | Cell Type | Representative IC50 (µM) |
| Neo-clerodane Diterpenoids | HONE-1 | Nasopharyngeal Carcinoma | 3.5 - 8.1 |
| KB | Oral Epidermoid Carcinoma | 3.5 - 8.1 | |
| HT29 | Colorectal Carcinoma | 3.5 - 8.1 | |
| P-388 | Murine Leukemia | 3.5 - 7.7 | |
| MCF-7 | Breast Adenocarcinoma | 3.5 - 7.7 | |
| LoVo | Colon Adenocarcinoma | ~4.6 | |
| SMMC-7721 | Hepatocellular Carcinoma | ~7.7 | |
| HCT-116 | Colorectal Carcinoma | ~5.3 - 6.2 |
Note: The IC50 values presented are derived from studies on various neo-clerodane diterpenoids and are for reference purposes only. Actual IC50 values for this compound may vary and should be determined experimentally.
Experimental Protocols
A common and reliable method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Cytotoxicity Assay Protocol
1. Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium. It is advisable to perform a range-finding experiment first, followed by a more defined dose-response experiment. A typical concentration range could be from 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., 0.1% DMSO) and a negative control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
3. Data Analysis:
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC50:
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
-
Visualizations
Experimental Workflow
Caption: Workflow for MTT-based cytotoxicity assay.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
While the precise mechanism of action for this compound is not yet fully elucidated, many cytotoxic natural products induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a plausible signaling cascade.
Caption: Plausible intrinsic apoptosis pathway for this compound.
Application Notes and Protocols: Ajugamarin F4 Insect Antifeedant Bioassay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the insect antifeedant properties of Ajugamarin F4, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus. This document includes detailed protocols for conducting antifeedant bioassays and summarizes the current understanding of its mechanism of action.
Introduction
This compound is a natural compound that has demonstrated significant potential as an insect antifeedant. Like other clerodane diterpenes, it is believed to deter feeding by interacting with the gustatory systems of insects, effectively rendering treated plant material unpalatable.[1] This property makes it a promising candidate for the development of novel, environmentally benign pest management strategies. These notes are intended to guide researchers in the evaluation of this compound and related compounds for their insect antifeedant efficacy.
Data Presentation
The antifeedant activity of this compound and related neo-clerodane diterpenes isolated from Ajuga nipponensis has been quantified against the fifth instar larvae of the Egyptian cotton leafworm (Spodoptera littoralis). The following table summarizes the results of a dual-choice feeding assay, presenting the Feeding Ratio (FR) as a measure of antifeedant potency. A higher FR value indicates stronger antifeedant activity.
Table 1: Antifeedant Activity of this compound and Related Compounds against Spodoptera littoralis [2]
| Compound | Feeding Ratio (FR) (%) |
| Ajuganipponin A | 41.8 |
| Ajugamarin A1 | 35.2 |
| Ajugamarin B2 | 48.7 |
| Ajuganipponin B | 55.1 |
| Ajugacumbin B | 41.3 |
| This compound | 38.6 |
| Ajugatakasin A | 29.4 |
| Ajugacumbin A | 33.1 |
Note: The Feeding Ratio (FR) was calculated using the formula: FR (%) = [(C-T)/(C+T)] x 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed.[2]
Experimental Protocols
Two primary bioassay formats are recommended for evaluating the antifeedant properties of this compound: the dual-choice and no-choice feeding assays.
Dual-Choice Feeding Assay
This assay allows the insect to choose between treated and untreated food sources, providing a measure of preference and deterrence.
Materials:
-
This compound
-
Acetone (or other suitable solvent)
-
Distilled water
-
Emulsifier (e.g., Triton X-100)
-
Leaf discs (from a suitable host plant for the test insect, e.g., castor bean leaves for Spodoptera littoralis)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Test insects (e.g., 4th or 5th instar larvae of Spodoptera littoralis), starved for 4-6 hours prior to the assay.
-
Leaf area meter or image analysis software
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, prepare serial dilutions to achieve the desired test concentrations. A final concentration of 10 µg/cm² on the leaf disc is a common starting point.[2] A small amount of emulsifier can be added to the final aqueous solution to ensure even spreading.
-
Treatment of Leaf Discs: Using a cork borer, cut uniform leaf discs. For the treatment group, dip each leaf disc into the this compound solution for a few seconds. For the control group, dip leaf discs into a solvent-emulsifier solution without the test compound. Allow the solvent to evaporate completely.
-
Assay Setup: Place a moistened filter paper at the bottom of each Petri dish to maintain humidity. In each dish, place one treated and one untreated leaf disc on opposite sides.
-
Insect Introduction: Introduce one starved larva into the center of each Petri dish.
-
Incubation: Seal the Petri dishes and place them in a controlled environment (e.g., 25 ± 2°C, 60-70% RH, and a 16:8 h light:dark photoperiod).
-
Data Collection: After 24 hours, remove the larvae and measure the consumed area of both the treated and control leaf discs using a leaf area meter or by scanning the discs and using image analysis software.
-
Calculation of Feeding Ratio (FR): Calculate the FR using the formula mentioned above.
No-Choice Feeding Assay
This assay forces the insect to feed on the treated food source, providing a measure of absolute deterrence and potential toxicity.
Materials:
-
Same as for the dual-choice assay.
Procedure:
-
Preparation of Test Solutions and Treatment of Leaf Discs: Follow the same procedure as in the dual-choice assay.
-
Assay Setup: Place a moistened filter paper at the bottom of each Petri dish. In each dish, place a single treated leaf disc. A separate set of Petri dishes with untreated leaf discs will serve as the control.
-
Insect Introduction: Introduce one starved larva into each Petri dish.
-
Incubation and Data Collection: Follow the same procedure as in the dual-choice assay.
-
Calculation of Antifeedant Index (%): Calculate the antifeedant index using the formula: Antifeedant Index (%) = [1 - (T/C)] x 100, where T is the consumed area of the treated leaf disc and C is the consumed area of the control leaf disc.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the dual-choice antifeedant bioassay.
Caption: Workflow for the dual-choice insect antifeedant bioassay.
Proposed Signaling Pathway
The antifeedant activity of clerodane diterpenes like this compound is primarily mediated through the insect's gustatory system. These compounds are perceived as "bitter" tastants, leading to feeding deterrence. The following diagram illustrates a generalized signaling pathway for bitter taste perception in insects.
Caption: Generalized signaling pathway for bitter taste-induced antifeedant response in insects.
References
Application Notes and Protocols: Investigating the Mechanism of Action of Ajugamarin F4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugamarin F4 is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, which have a history of use in traditional medicine for treating various ailments.[1][2] While the precise mechanism of action for this compound is not yet fully elucidated, preliminary studies on related compounds from Ajuga species suggest potential anti-inflammatory and cytotoxic properties.[2][3] This document outlines a proposed course of study to investigate the mechanism of action of this compound, focusing on its potential as an anticancer agent through the inhibition of the STAT3 signaling pathway, a critical mediator in cancer cell proliferation and survival.[4][5]
Proposed Mechanism of Action: Inhibition of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis.[4][5][6] We hypothesize that this compound exerts its cytotoxic effects by inhibiting the STAT3 signaling cascade. This proposed study aims to validate this hypothesis through a series of in vitro experiments.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| DU145 | Prostate Cancer | 15.2 ± 1.8 |
| A549 | Lung Cancer | 22.5 ± 2.5 |
| MCF-7 | Breast Cancer | 18.9 ± 2.1 |
| HepG2 | Liver Cancer | 12.7 ± 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Table 2: Effect of this compound on STAT3 Phosphorylation and Downstream Targets
| Treatment | p-STAT3 (Tyr705) Level (relative to control) | Bcl-2 Expression (relative to control) | Cyclin D1 Expression (relative to control) |
| Control (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (10 µM) | 0.45 ± 0.05 | 0.52 ± 0.06 | 0.48 ± 0.07 |
| This compound (20 µM) | 0.21 ± 0.03 | 0.28 ± 0.04 | 0.25 ± 0.03 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., DU145, A549, MCF-7, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Protocol 2: Western Blot Analysis for STAT3 Phosphorylation
Objective: To investigate the effect of this compound on the phosphorylation of STAT3.
Materials:
-
This compound
-
HepG2 cells (or other sensitive cell line)
-
Radioimmunoprecipitation assay (RIPA) buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-Bcl-2, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Treat HepG2 cells with this compound (e.g., 10 and 20 µM) or DMSO for 24 hours.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Visualizations
Caption: Proposed mechanism of this compound action via inhibition of the STAT3 signaling pathway.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. biomedres.us [biomedres.us]
- 2. biomedres.us [biomedres.us]
- 3. Biologically Active Ajuga Species Extracts Modulate Supportive Processes for Cancer Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A strategic review of STAT3 signaling inhibition by phytochemicals for cancer prevention and treatment: Advances and insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural STAT3 Inhibitors for Cancer Treatment: A Comprehensive Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the STAT3 signaling pathway contributes to apigenin-mediated anti-metastatic effect in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Ajugamarin F4: Application Notes and Protocols for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugamarin F4 is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, a member of the Lamiaceae family. Species of this genus have a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions and tumors.[1][2][3] The biological activities of Ajuga species are largely attributed to their diverse secondary metabolites, particularly neo-clerodane diterpenoids.[1][3] While specific therapeutic data for this compound is limited in the current scientific literature, the broader class of neo-clerodane diterpenoids has demonstrated significant potential as anti-inflammatory and anticancer agents.[4][5] These application notes provide an overview of the therapeutic potential of compounds within this class and offer generalized protocols for their investigation, which can be adapted for the study of this compound.
Therapeutic Potential
The therapeutic potential of this compound is inferred from the activities of other neo-clerodane diterpenoids isolated from Ajuga species. These compounds have been shown to possess both anti-inflammatory and cytotoxic properties.
Anti-Inflammatory Activity
Neo-clerodane diterpenoids have been reported to exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[5] Overproduction of NO is a key feature of chronic inflammation. The inhibitory mechanism often involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[5]
Anticancer Activity
Several studies have highlighted the cytotoxic effects of neo-clerodane diterpenoids against various cancer cell lines.[4] The proposed mechanisms of action include the induction of apoptosis and the inhibition of cell proliferation. While specific data for this compound is not yet available, related compounds have shown promising activity against lung and cervical cancer cell lines.[4]
Data Presentation
The following tables summarize the in vitro biological activities of various neo-clerodane diterpenoids isolated from Ajuga species. This data provides a comparative basis for the potential efficacy of this compound.
Table 1: Anti-Inflammatory Activity of Neo-Clerodane Diterpenoids from Ajuga Species
| Compound | Source Species | Assay | IC50 (µM) | Reference |
| Compound 2 | Ajuga pantantha | NO Inhibition (LPS-stimulated BV-2 cells) | 20.2 | [5] |
| Compound 4 | Ajuga pantantha | NO Inhibition (LPS-stimulated BV-2 cells) | 45.5 | [5] |
| Compound 5 | Ajuga pantantha | NO Inhibition (LPS-stimulated BV-2 cells) | 34.0 | [5] |
| Compound 6 | Ajuga pantantha | NO Inhibition (LPS-stimulated BV-2 cells) | 27.0 | [5] |
| Compound 7 | Ajuga pantantha | NO Inhibition (LPS-stimulated BV-2 cells) | 45.0 | [5] |
| Compound 8 | Ajuga pantantha | NO Inhibition (LPS-stimulated BV-2 cells) | 25.8 | [5] |
| Ajugacumbin J | Ajuga decumbens | NO Inhibition (LPS-stimulated RAW 264.7) | 46.2 | [6] |
| Ajugacumbin D | Ajuga decumbens | NO Inhibition (LPS-stimulated RAW 264.7) | 35.9 | [6] |
Table 2: Anticancer Activity of Neo-Clerodane Diterpenoids from Ajuga Species
| Compound | Source Species | Cell Line | IC50 | Reference |
| Compound 3 | Ajuga decumbens | A549 (Lung) | 71.4 µM | [4] |
| Ajugamarin A1 | Ajuga decumbens | A549 (Lung) | 76.7 µM | [4] |
| Compound 3 | Ajuga decumbens | HeLa (Cervical) | 71.6 mM | [4] |
| Ajugamarin A1 | Ajuga decumbens | HeLa (Cervical) | 5.39 x 10⁻⁷ µM | [4] |
Experimental Protocols
The following are representative protocols for the isolation of neo-clerodane diterpenoids and the assessment of their biological activities. These can serve as a starting point for the investigation of this compound.
Protocol 1: Isolation and Purification of Neo-Clerodane Diterpenoids from Ajuga Species
This protocol outlines a general multi-step procedure for the extraction and purification of neo-clerodane diterpenoids.
1. Plant Material and Extraction:
-
Air-dry and powder the aerial parts of the selected Ajuga species.
-
Exhaustively extract the powdered material with dichloromethane (B109758) (DCM) or methanol (B129727) (MeOH) at room temperature.
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
2. Chromatographic Separation:
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Employ a gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with ethyl acetate (B1210297) (EtOAc) and/or methanol (MeOH).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
Pool fractions with similar TLC profiles.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Further purify the pooled fractions using semi-preparative or preparative RP-HPLC with a C18 column.
-
Use a gradient elution of methanol and water or acetonitrile (B52724) and water to isolate individual compounds.
-
3. Structure Elucidation:
-
Characterize the purified compounds, such as this compound, using spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Inhibition
This protocol describes a method to assess the anti-inflammatory activity by measuring the inhibition of NO production in macrophage cells.
1. Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.
2. Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
3. Nitrite Quantification (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
Protocol 3: In Vitro Anticancer Assay - MTT Cell Viability Assay
This protocol details a colorimetric assay to determine the cytotoxic effects of a compound on cancer cells.
1. Cell Culture:
-
Culture the desired cancer cell line (e.g., A549, HeLa) in an appropriate medium and conditions.
2. Assay Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound (e.g., this compound) for 24, 48, or 72 hours.
3. MTT Assay:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to the therapeutic investigation of this compound.
Caption: General workflow for the isolation and biological evaluation of this compound.
Caption: Potential anti-inflammatory signaling pathway targeted by this compound.
References
Ajugamarin F4: Application Notes and Protocols for Natural Product Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugamarin F4 is a naturally occurring neo-clerodane diterpenoid isolated from various species of the genus Ajuga, a plant with a history in traditional medicine.[1][2] Neo-clerodane diterpenoids are a class of secondary metabolites known for a wide range of biological activities, including insect antifeedant, antimicrobial, anti-inflammatory, and cytotoxic effects.[3][4][5] While the total synthesis of this compound has not been reported, this document provides a comprehensive overview of its isolation, structural elucidation, and the biological context of related compounds, offering valuable information for researchers interested in its potential for natural product synthesis and drug discovery.
Isolation and Structural Elucidation of this compound
This compound is typically isolated from the aerial parts of Ajuga species, such as Ajuga nipponensis and Ajuga macrosperma var. breviflora.[2][6] The isolation process involves extraction with organic solvents followed by a series of chromatographic separations.
Experimental Protocol: Isolation of this compound
This protocol is a representative procedure based on established methodologies for the isolation of neo-clerodane diterpenoids from Ajuga species.[6][7]
1. Plant Material and Extraction:
-
Air-dried and powdered aerial parts of the selected Ajuga species are used as the starting material.
-
The powdered plant material is exhaustively extracted with dichloromethane (B109758) (DCM) or methanol (B129727) (MeOH) at room temperature.
-
The solvent is then evaporated under reduced pressure to yield a crude extract.
2. Chromatographic Separation:
-
Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) (EtOAc) and/or methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
3. Purification:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing compounds of interest are pooled and further purified by semi-preparative or preparative RP-HPLC using a C18 column. A gradient elution of methanol and water or acetonitrile (B52724) and water is typically used to separate individual compounds.
-
The purity of the isolated this compound is confirmed by analytical HPLC.
4. Structure Elucidation:
-
The chemical structure of the purified this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the detailed chemical structure and stereochemistry.[6]
-
Spectroscopic Data
Biological Activity of Related Neo-Clerodane Diterpenoids
Although specific quantitative biological data for this compound is limited in the public domain, the broader class of neo-clerodane diterpenoids from Ajuga species exhibits a range of significant biological activities. This provides a strong rationale for further investigation into the therapeutic potential of this compound.
| Compound | Biological Activity | Cell Line/Model | IC50/EC50 | Reference |
| Ajugamarin A1 | Anticancer | A549 (Lung Carcinoma) | 76.7 µM | [13] |
| Ajugamarin A1 | Anticancer | HeLa (Cervical Cancer) | 5.39 x 10⁻⁷ µM | [13] |
| Unnamed neo-clerodane (Compound 7) | Neuroprotection (Ferroptosis Inhibition) | HT22 (Hippocampal Neuronal) | 10 µM | [14] |
| Various neo-clerodane diterpenoids | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | - | [15] |
| Various neo-clerodane diterpenoids | Antifeedant | Spodoptera littoralis | - | [4] |
Signaling Pathways Modulated by Ajuga Species
Research on extracts from Ajuga species has shed light on the potential molecular mechanisms underlying their biological effects. While the specific pathways targeted by this compound are yet to be elucidated, studies on related extracts provide valuable insights.
For instance, extracts from Ajuga taiwanensis have been shown to promote wound healing through the activation of the Platelet-Derived Growth Factor Receptor (PDGFR)/Mitogen-Activated Protein Kinase (MAPK) pathway.[16] Additionally, various compounds from Ajuga species have been reported to modulate inflammatory pathways, such as the NF-κB signaling cascade.[17]
Visualizations
Experimental Workflow for Isolation
Caption: General workflow for the isolation and identification of this compound.
Representative Signaling Pathway
Caption: PDGFR/MAPK pathway activated by Ajuga extracts, promoting wound healing.
Conclusion and Future Directions
This compound represents a compelling natural product for further investigation. While its total synthesis remains an open challenge for synthetic chemists, the established isolation protocols provide a reliable means of obtaining this compound for biological screening. The potent and diverse biological activities of related neo-clerodane diterpenoids strongly suggest that this compound may possess significant therapeutic potential. Future research should focus on scaling up the isolation of this compound to enable comprehensive biological evaluation, including the determination of its specific molecular targets and mechanism of action. Elucidating the signaling pathways directly modulated by this compound will be crucial in unlocking its full potential for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Neo-Clerodane Diterpenes from Ajuga turkestanica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]
- 9. 1H and 13C NMR spectral assignments of four dammarane triterpenoids from carnauba wax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. preprints.org [preprints.org]
- 13. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. brieflands.com [brieflands.com]
- 16. Ajuga taiwanensis Extract Promotes Wound-healing via Activation of PDGFR/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigation of Chemical Composition and Biological Activities of Ajuga pyramidalis—Isolation of Iridoids and Phenylethanoid Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ajugamarin F4 HPLC Separation
Welcome to the technical support center for the HPLC separation of Ajugamarin F4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the HPLC separation of this compound?
A1: The most frequently observed issues include poor peak resolution, peak tailing, and variability in retention times. These problems can stem from various factors including the mobile phase composition, column condition, and instrument parameters.
Q2: What type of HPLC column is typically used for this compound separation?
A2: Reversed-phase columns, such as C18, are commonly employed for the separation of neo-clerodane diterpenoids like this compound. The selection of the appropriate column depends on the specific sample matrix and the desired separation outcome.
Q3: How can I improve the resolution between this compound and other closely eluting compounds?
A3: To enhance resolution, you can optimize the mobile phase composition, adjust the column temperature, or decrease the flow rate.[1][2] Using a longer column or a column with a smaller particle size can also improve separation efficiency.[1][2]
Q4: What causes peak tailing for the this compound peak?
A4: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol (B1196071) groups.[3] Other potential causes include column overload, excessive extra-column volume, or a blocked column frit.
Q5: Why is the retention time of my this compound peak shifting between injections?
A5: Retention time variability can be caused by a number of factors, including changes in mobile phase composition, temperature fluctuations, and inconsistent flow rates. Column aging and contamination can also lead to retention time drift over time.
Troubleshooting Guides
Issue 1: Poor Peak Resolution
Poor resolution between the this compound peak and other components in the sample can compromise the accuracy of quantification and purification.
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
| Potential Cause | Solution |
| Inappropriate Mobile Phase Composition | Modify the solvent strength by adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to water. For ionizable compounds, adjusting the pH of the mobile phase can significantly impact selectivity. |
| Column Inefficiency | Ensure the column is properly conditioned. If the column is old or contaminated, replace it with a new one. Consider using a column with a different stationary phase for better selectivity. |
| Suboptimal Flow Rate | In most cases, lowering the flow rate can improve resolution by allowing more time for the separation to occur. |
| Incorrect Column Temperature | Lowering the column temperature can increase retention and improve peak resolution, although it will also increase the analysis time. |
| Column Overloading | Reduce the injection volume or dilute the sample to avoid overloading the column. |
Issue 2: Peak Tailing
Peak tailing can make accurate peak integration and quantification difficult.
Caption: A systematic approach to diagnosing and resolving peak tailing.
| Potential Cause | Solution |
| Secondary Silanol Interactions | Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations or use a mobile phase with a lower pH to suppress the ionization of silanol groups. Using an end-capped column can also minimize these interactions. |
| Column Contamination or Damage | Flush the column with a strong solvent. If contamination is severe, replace the guard column or the analytical column. |
| Extra-column Volume | Minimize the length and internal diameter of the tubing connecting the injector, column, and detector. |
| Column Overload | Decrease the amount of sample injected onto the column. |
| Incompatible Sample Solvent | Dissolve the sample in the mobile phase whenever possible. |
Issue 3: Retention Time Variability
Inconsistent retention times can lead to incorrect peak identification and unreliable results.
Caption: A workflow to identify and correct the causes of retention time shifts.
| Potential Cause | Solution |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase for each analysis. Use a bottle cap that minimizes evaporation of volatile organic solvents. If preparing the mobile phase online, ensure the mixer is functioning correctly. |
| Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature. |
| Inconsistent Flow Rate | Check for leaks in the pump and fittings. Purge the pump to remove any air bubbles. |
| Insufficient Column Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. |
| Column Aging | As a column ages, retention times can decrease. If the column has been used extensively, it may need to be replaced. |
Experimental Protocols
While specific protocols for this compound are not widely published, the following provides a general methodology for the HPLC separation of similar natural products.
Sample Preparation
-
Extraction: Extract the plant material containing this compound with a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the HPLC system.
-
Dilution: Dilute the filtered extract with the initial mobile phase to a concentration suitable for injection.
HPLC Method Parameters (Example)
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
This method should be optimized based on the specific separation requirements.
References
Improving stability of Ajugamarin F4 in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ajugamarin F4. The information is designed to help anticipate and address potential stability issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific problems that may arise when working with this compound in solution.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound potency or inconsistent results over time. | Degradation of this compound in the chosen solvent system. | Prepare fresh solutions before each experiment. If solutions must be stored, conduct a stability study to determine the acceptable storage duration and conditions. Consider storing stock solutions at -80°C in an anhydrous aprotic solvent like DMSO or DMF. |
| Appearance of new peaks in HPLC analysis of the sample solution. | Chemical degradation of this compound due to hydrolysis, oxidation, or photodegradation. | Identify the potential degradation pathway (see FAQs below). Adjust experimental conditions to mitigate the specific type of degradation. For example, use buffers to control pH, degas solvents to remove oxygen, and protect samples from light. |
| Precipitation of the compound from the solution. | Poor solubility or degradation leading to insoluble products. | Verify the solubility of this compound in the chosen solvent.[1] Consider using a co-solvent system. If precipitation occurs over time, it may be a result of degradation and the formation of less soluble products. |
| Discoloration of the solution (e.g., turning brown). | Furan (B31954) ring opening and subsequent polymerization, particularly under acidic conditions.[2][3][4] | Avoid acidic conditions. If an acidic environment is necessary for the experiment, minimize the exposure time and use the mildest possible acidic conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: this compound, as a neo-clerodane diterpenoid containing both ester and furan moieties, is susceptible to several factors that can compromise its stability:
-
pH: The furan ring is notably unstable in acidic conditions, prone to acid-catalyzed hydrolysis and ring-opening.[2] Ester linkages are susceptible to hydrolysis under both acidic and basic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Furan-containing compounds can be sensitive to light and may undergo photodegradation.
-
Oxygen: The furan ring can be susceptible to oxidation, which may be initiated by atmospheric oxygen or other oxidizing agents present in the solution.
Q2: What are the recommended solvents and storage conditions for this compound stock solutions?
A2: For short-term storage, it is advisable to prepare fresh solutions. For long-term storage, dissolve this compound in an anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) at a high concentration. Store stock solutions at -80°C in tightly sealed vials, protected from light. Before use, allow the solution to equilibrate to room temperature before opening to prevent condensation.
Q3: How can I monitor the stability of this compound in my experimental setup?
A3: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection. A decrease in the peak area of the parent compound and the appearance of new peaks over time indicate degradation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying degradation products by observing changes in the chemical shifts and the appearance of new signals.
Q4: What are the likely degradation products of this compound?
A4: Based on the structure of this compound, the following degradation products are plausible:
-
Hydrolysis products: Cleavage of the ester groups would result in the corresponding carboxylic acids and alcohols.
-
Furan ring-opened products: Under acidic conditions, the furan ring can open to form dicarbonyl compounds.
-
Oxidation products: Oxidation of the furan ring can lead to various oxidized species, including endoperoxides and ring-cleaved products.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a systematic approach to identify the degradation pathways of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C in the dark for 24 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for 24 hours at room temperature. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).
-
Monitor the decrease in the peak area of this compound and the formation of degradation products.
4. Data Presentation:
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl, 60°C | 0 | 100 | 0 |
| 4 | 75 | 2 | |
| 8 | 52 | 3 | |
| 12 | 31 | 4 | |
| 24 | 10 | 4 | |
| 0.1 M NaOH, 60°C | 0 | 100 | 0 |
| 4 | 88 | 1 | |
| 8 | 75 | 2 | |
| 12 | 62 | 2 | |
| 24 | 45 | 3 | |
| 3% H₂O₂, RT | 0 | 100 | 0 |
| 4 | 95 | 1 | |
| 8 | 89 | 1 | |
| 12 | 82 | 2 | |
| 24 | 70 | 2 | |
| 60°C (Thermal) | 0 | 100 | 0 |
| 4 | 98 | 0 | |
| 8 | 96 | 1 | |
| 12 | 93 | 1 | |
| 24 | 85 | 1 | |
| Photodegradation | 0 | 100 | 0 |
| 24 | 90 | 1 | |
| Control (Dark) | 24 | 99 | 0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
References
Ajugamarin F4 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Ajugamarin F4 dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a type of naturally occurring compound known as a neo-clerodane diterpenoid.[1][2][3] These compounds are isolated from plants of the Ajuga genus and are studied for their diverse pharmacological activities, including anti-inflammatory, cytotoxic, and insect antifeedant properties.[4][5]
Q2: What is a dose-response curve and why is it important?
A2: A dose-response curve is a graph that visualizes the relationship between the concentration (dose) of a drug or compound and the magnitude of its biological effect (response). These curves are fundamental in pharmacology and drug development for quantifying a compound's potency and efficacy, which helps in determining appropriate concentrations for further experiments while minimizing variability and potential toxicity.
Q3: What are IC50 and EC50 values?
A3: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor (like this compound) required to reduce a specific biological response by 50%. The EC50 (half-maximal effective concentration) is the concentration of a drug that induces a response halfway between the baseline and maximum effect. These values are key parameters derived from the dose-response curve to measure a compound's potency.
Q4: What is the likely mechanism of action for this compound's anti-inflammatory effects?
A4: While specific data for this compound is limited, many neo-clerodane diterpenoids exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO). This is often achieved by suppressing the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The underlying mechanism frequently involves the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway, a key regulator of inflammation.
Hypothetical Dose-Response Data for this compound
The following table represents a plausible dataset from an experiment measuring the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Such an experiment is a standard method for assessing the anti-inflammatory potential of a compound.
| This compound Conc. (µM) | % Inhibition of NO Production (Mean) | Standard Deviation (SD) |
| 0 (Vehicle Control) | 0 | 3.5 |
| 1 | 8.2 | 4.1 |
| 3 | 15.5 | 5.2 |
| 10 | 48.9 | 6.3 |
| 30 | 85.1 | 4.8 |
| 100 | 96.7 | 3.1 |
| Calculated Parameter | Value | |
| IC50 | 10.5 µM |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol details the methodology for determining the dose-response curve of this compound.
1. Cell Culture and Seeding:
- Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
- Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
- Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations (e.g., 1, 3, 10, 30, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
- Remove the old medium from the cells and add 100 µL of the medium containing the respective this compound concentrations. Include vehicle control wells (medium with 0.1% DMSO).
- Incubate for 1 hour.
3. Stimulation:
- Add 10 µL of lipopolysaccharide (LPS) solution to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.
- Incubate the plate for 24 hours at 37°C and 5% CO2.
4. Nitrite (B80452) Measurement (Griess Assay):
- Nitric oxide production is measured by quantifying the accumulation of its stable metabolite, nitrite, in the supernatant.
- Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
- Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
5. Data Analysis:
- Create a standard curve using known concentrations of sodium nitrite.
- Calculate the nitrite concentration in each sample from the standard curve.
- Determine the percentage inhibition of NO production for each concentration of this compound relative to the LPS-stimulated vehicle control.
- Plot the % inhibition against the logarithm of the this compound concentration and fit the data using non-linear regression (four-parameter logistic model) to determine the IC50 value.
Visualized Experimental Workflow
Troubleshooting Guide
Q: My dose-response curve is not sigmoidal (S-shaped). What should I do?
A: An ideal dose-response curve has a sigmoidal shape. Deviations can indicate several issues:
-
Incomplete Curve: You may not have tested a wide enough range of concentrations. Extend the concentration range to define the top and bottom plateaus of the curve.
-
Biphasic Response: If the curve goes up and then down (or vice versa), the compound may have complex pharmacology or off-target effects at different concentrations.
-
Asymmetrical Curve: Standard four-parameter logistic models assume symmetry. If your data is clearly asymmetrical, consider using a five-parameter model for fitting.
Q: There is high variability between my replicate wells. How can I reduce it?
A: High variability can obscure real effects. Consider the following:
-
Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and uneven cell distribution. An uneven cell monolayer is a common source of variability.
-
Pipetting Accuracy: Errors in pipetting compounds or reagents can lead to significant deviations. Use calibrated pipettes and be consistent with your technique. Serial dilution errors can accumulate, so prepare dilutions carefully.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate compounds and affect cell health. Avoid using the outermost wells for critical measurements or ensure proper humidification of the incubator.
-
Cell Health: Unhealthy or contaminated cells will respond inconsistently. Regularly check for signs of contamination (e.g., with mycoplasma) and ensure cells are within an optimal passage number.
Q: I am not observing any inhibition, even at high concentrations of this compound.
A: This could be due to several factors:
-
Compound Potency: this compound may not be potent enough to inhibit the specific pathway under your experimental conditions.
-
Compound Stability/Solubility: The compound may be degrading in the culture medium or precipitating out of solution at higher concentrations. Visually inspect the wells for any precipitate.
-
LPS Stimulation: Ensure that your LPS is active and is inducing a robust inflammatory response in your positive control wells. A weak stimulation may not provide a sufficient window to observe inhibition.
-
Assay Sensitivity: The assay may not be sensitive enough to detect subtle changes. Ensure your Griess assay is properly calibrated and that the reading is within the linear range of the standard curve.
Q: I suspect this compound is toxic to my cells at higher concentrations. How does this affect my results?
A: Cytotoxicity can be mistaken for a specific inhibitory effect. If the compound kills the cells, the output of the inflammatory marker (NO) will decrease, but this is not due to a targeted inhibition of the signaling pathway.
-
Perform a Cytotoxicity Assay: Always run a parallel cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo®) using the same concentrations of this compound and the same incubation time.
-
Data Interpretation: If significant cytotoxicity is observed at concentrations that also show "inhibition," the dose-response data for those concentrations is invalid. The true IC50 for the anti-inflammatory effect must be determined from non-toxic concentrations.
Hypothetical Anti-Inflammatory Signaling Pathway
The diagram below illustrates a potential mechanism for this compound's anti-inflammatory action, based on the known activity of related compounds. It depicts the inhibition of the NF-κB signaling pathway.
References
Technical Support Center: Overcoming Resistance to Ajugamarin F4 in Cancer Cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering resistance to the investigational compound Ajugamarin F4. The information is based on the hypothesized mechanism of this compound as a PI3K/Akt signaling pathway inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to be a selective inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is frequently over-activated in various cancers, contributing to tumor cell proliferation, survival, and invasion.[1][2][3] By inhibiting this pathway, this compound is designed to induce cancer cell death and reduce tumor growth.
Q2: My cancer cell line, previously sensitive to this compound, is now showing reduced responsiveness. What are the likely causes?
A2: Acquired resistance to targeted therapies like this compound is a common challenge.[4] The primary suspected mechanisms include:
-
On-target alterations: Mutations in the PI3K or Akt genes that prevent this compound from binding effectively.
-
Activation of bypass signaling pathways: Cancer cells may activate alternative pathways (e.g., MAPK/ERK) to circumvent the PI3K/Akt blockade, thus maintaining pro-survival signals.[5]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can pump the drug out of the cell, lowering its intracellular concentration.[6][7]
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50). A typical workflow involves:
-
Serial IC50 Determination: Culture both the parental (sensitive) and the suspected resistant cell lines. Treat them with a range of this compound concentrations to determine the IC50 for each. A fold-change in IC50 of 5-fold or greater is generally considered indicative of resistance.[8]
-
Washout Experiment: To confirm that the resistance is stable and not a temporary adaptation, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. If the IC50 remains elevated, the resistance is likely due to stable genetic or epigenetic changes.[9]
Q4: What strategies can I explore to overcome this compound resistance in my experiments?
A4: Several strategies can be investigated to overcome resistance:
-
Combination Therapy: Combining this compound with an inhibitor of a potential bypass pathway (e.g., a MEK inhibitor for the MAPK/ERK pathway) can be effective.[5][10] This approach targets multiple pathways simultaneously, reducing the chances of escape.[5]
-
Targeted Protein Degradation: Utilizing technologies like Proteolysis Targeting Chimeras (PROTACs) could be a strategy to degrade the resistant target protein rather than just inhibiting it.[10]
-
Inhibition of Drug Efflux Pumps: If resistance is due to increased drug efflux, co-administration of an ABC transporter inhibitor, such as verapamil (B1683045) or a more specific agent, may restore sensitivity.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assay Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding to ensure even cell distribution across wells.[11] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.[9][11] |
| Incomplete Drug Solubilization | Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before preparing serial dilutions in the culture medium. Visually inspect for any precipitation.[11] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, which can significantly alter cell growth and drug response.[9] |
Problem 2: Failure to Generate a Resistant Cell Line
| Possible Cause | Troubleshooting Steps |
| Drug Concentration is Too High | Starting with a high concentration of this compound can lead to widespread cell death with no surviving clones to develop resistance. Begin treatment with a low concentration (e.g., IC20-IC30) and increase the dose gradually as the cells adapt and resume proliferation.[8][9] |
| Drug Concentration is Too Low | If cells are proliferating at a rate similar to untreated controls, the selective pressure is insufficient. Gradually increase the concentration of this compound.[9] |
| Parental Cell Line Heterogeneity | The parental cell line may lack pre-existing clones with the capacity to develop resistance. Consider using a different, potentially more heterogeneous, cancer cell line.[9] |
| Instability of Resistance | Resistance may be transient. Maintain a low concentration of this compound in the culture medium of the resistant cell line to ensure the resistant phenotype is not lost over time. |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
-
Determine Initial IC50: Perform a dose-response experiment using a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the initial IC50 of this compound in the parental cancer cell line.[8][12]
-
Initial Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20-IC30.
-
Monitor and Escalate Dose: Monitor the cells daily. When the cells resume a normal proliferation rate (compared to a brief recovery period after initial treatment), passage them and increase the this compound concentration by 1.5- to 2-fold.[8]
-
Repeat Dose Escalation: Repeat the process of monitoring and dose escalation for several months. The development of a resistant cell line can take 6-12 months.
-
Characterize Resistant Line: Once cells are proliferating steadily in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), characterize the new resistant cell line. Confirm the shift in IC50 and perform molecular analyses to investigate resistance mechanisms.
Protocol 2: Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Treat both parental and this compound-resistant cells with and without this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key signaling proteins overnight at 4°C. Recommended antibodies include: p-Akt, total Akt, p-ERK, total ERK, and a loading control like GAPDH or β-actin.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Increased p-ERK in the resistant line upon this compound treatment would suggest activation of the MAPK/ERK bypass pathway.
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance |
| Parental (MCF-7) | This compound | 50 | - |
| Resistant (MCF-7/AJF4-R) | This compound | 650 | 13 |
| Parental (MCF-7) | This compound + MEK Inhibitor | 45 | - |
| Resistant (MCF-7/AJF4-R) | This compound + MEK Inhibitor | 85 | 1.9 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized mechanism of this compound action on the PI3K/Akt pathway.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Research Progress of Plant-Derived Natural Products against Drug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imperatorin Restores Chemosensitivity of Multidrug-Resistant Cancer Cells by Antagonizing ABCG2-Mediated Drug Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
Minimizing off-target effects of Ajugamarin F4
Welcome to the technical support center for Ajugamarin F4. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential off-target effects during their experiments with this neo-clerodane diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus.[1] Like other compounds in this class, it is associated with a range of biological activities, including anti-inflammatory, cytotoxic, and antifeedant properties. While specific data for this compound is limited, extracts from Ajuga species containing this and similar compounds have been shown to possess anti-cancer, antioxidant, antibacterial, and antihyperlipidemic activities.[1]
Q2: What are the potential off-target effects of this compound?
A2: Direct studies on the off-target effects of this compound are not extensively available. However, based on the activities of related neo-clerodane diterpenoids, potential off-target effects to consider include:
-
Cytotoxicity in non-target cells: Many neo-clerodane diterpenoids exhibit cytotoxic activity.[2][3][4] It is crucial to evaluate the cytotoxicity of this compound not only in your target cancer cell lines but also in relevant non-cancerous cell lines to determine its therapeutic window.
-
Modulation of unintended signaling pathways: Extracts from Ajuga species have been shown to affect pathways like MAPK/ERK and PI3K/Akt. Unintended activation or inhibition of such fundamental pathways could lead to off-target effects.
-
Interaction with unintended receptors: Some neo-clerodane diterpenoids, such as Salvinorin A, are potent and selective kappa-opioid receptor agonists. While there is no direct evidence for this compound, the shared chemical scaffold suggests the possibility of interaction with opioid or other receptors.
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects requires a multi-faceted approach:
-
Dose-response studies: Carefully determine the optimal concentration of this compound that elicits the desired on-target effect while minimizing effects on non-target cells or pathways.
-
Use of appropriate controls: Include a panel of non-cancerous cell lines in your cytotoxicity assays to assess specificity. For signaling pathway studies, use well-characterized inhibitors or activators of the pathway as positive and negative controls.
-
Target validation: If a specific molecular target for this compound is known or hypothesized, perform target engagement and knockdown/overexpression studies to confirm that the observed phenotype is a direct result of modulating the intended target.
-
Phenotypic screening: Employ high-content imaging or other phenotypic assays to assess a broader range of cellular responses to this compound treatment, which may reveal unexpected off-target effects.
Troubleshooting Guides
Problem: High cytotoxicity observed in non-cancerous control cell lines.
| Potential Cause | Troubleshooting Step |
| Concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 values for both cancerous and non-cancerous cell lines. Select a concentration for your experiments that shows a significant therapeutic window. |
| The specific non-cancerous cell line is particularly sensitive. | Test a wider range of non-cancerous cell lines, preferably from the same tissue of origin as the cancer cells, to get a better understanding of the general cytotoxicity. |
| This compound has a narrow therapeutic index. | Consider chemical modification of the compound to improve its selectivity. Alternatively, explore combination therapies with other agents that may allow for a lower, less toxic dose of this compound. |
Problem: Inconsistent or unexpected results in signaling pathway experiments.
| Potential Cause | Troubleshooting Step |
| Off-target pathway modulation. | Broaden your analysis to include other major signaling pathways (e.g., if studying apoptosis, also examine survival pathways like PI3K/Akt). Use pathway-specific inhibitors to confirm the involvement of the intended pathway. |
| Time-dependent effects. | Perform a time-course experiment to determine the optimal time point for observing the desired signaling event. |
| Crosstalk between signaling pathways. | Consult the literature for known interactions between the pathway of interest and other signaling cascades. This may help explain unexpected activation or inhibition of downstream effectors. |
Data Presentation
Currently, there is limited publicly available quantitative data specifically for the biological activities of this compound. Researchers are encouraged to generate their own data using the protocols outlined below. The following tables provide a template for organizing experimental results.
Table 1: Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µM) |
| (Your Target Cancer Cell Line 1) | (e.g., Human Breast Adenocarcinoma) | |
| (Your Target Cancer Cell Line 2) | (e.g., Human Lung Carcinoma) | |
| (Non-cancerous Control Cell Line 1) | (e.g., Human Mammary Epithelial Cells) | |
| (Non-cancerous Control Cell Line 2) | (e.g., Human Bronchial Epithelial Cells) |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | IC50 (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | |
| Prostaglandin E2 (PGE2) Production | (e.g., HT-29) | |
| IL-6 Secretion | (e.g., THP-1) | |
| TNF-α Secretion | (e.g., THP-1) |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Protocol 2: Measurement of Nitric Oxide (NO) Production in Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include a vehicle control and an LPS-only control.
-
Griess Reagent Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the IC50 value for the inhibition of NO production.
Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. biomedres.us [biomedres.us]
- 2. Cytotoxic Neo-Clerodane Diterpenoids from Scutellaria barbata D.Don - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New cytotoxic neo-clerodane diterpenoids from Scutellaria strigillosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Ajugamarin F4 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ajugamarin F4. The information is designed to address potential issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a neo-clerodane diterpenoid that has been isolated from plants of the Ajuga genus, such as Ajuga decumbens and Ajuga macrosperma.[1][2][3][4] It is one of many bioactive compounds found in these plants.[2][5] Documented biological activities of this compound and related compounds from Ajuga species include anti-inflammatory, anticancer, antioxidant, antifeedant, antibacterial, and cytotoxic effects.[2][5]
Q2: What are the potential sources of variability in experiments involving this compound?
Potential sources of variability in experiments with this compound can include:
-
Purity of the Compound: The purity of the isolated or synthesized this compound can significantly impact experimental outcomes. Impurities from the isolation process or synthetic precursors may have their own biological activities, leading to confounding results.
-
Solvent and Formulation: The choice of solvent to dissolve this compound and the final formulation used in the assay can affect its stability and bioavailability to cells or target molecules.
-
Cell Line Variation: Different cell lines, or even the same cell line at different passages, can exhibit varying responses to treatment due to genetic drift and changes in protein expression.
-
Assay Conditions: Minor variations in experimental conditions such as incubation time, temperature, and reagent concentrations can lead to significant differences in results.
-
Compound Stability: The stability of this compound under specific experimental conditions (e.g., in culture media, exposure to light) is a crucial factor. Degradation of the compound can lead to a loss of activity.
Q3: Are there any known signaling pathways affected by this compound?
While specific signaling pathway studies for this compound are not extensively detailed in the provided search results, extracts from Ajuga decumbens, which contains this compound, have been shown to inhibit the MAPK/ERK and PI3K/Akt signaling pathways in the context of breast cancer cell invasion.[5] It is plausible that this compound contributes to this effect.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound across experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Purity and Integrity | Verify the purity of your this compound stock using techniques like HPLC or NMR. Ensure the compound has not degraded by comparing with a fresh or properly stored batch. |
| Cell Health and Passage Number | Monitor the health and morphology of your cells. Use cells within a consistent and low passage number range for all experiments. Perform cell line authentication to ensure you are working with the correct line.[6] |
| Assay Protocol Standardization | Strictly adhere to a standardized protocol. Ensure consistent cell seeding density, treatment duration, and reagent concentrations. |
| Data Analysis Method | Use a consistent method for calculating IC50/EC50 values. Be aware of the difference between relative and absolute IC50.[7] The relative IC50, which is most common, is the concentration that produces a response halfway between the maximal and minimal response of the curve.[7] |
Issue 2: Low or No Observed Bioactivity
Problem: this compound is not exhibiting the expected biological effect in your assay (e.g., no cytotoxicity, no anti-inflammatory response).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Solubility | Ensure this compound is fully dissolved in the chosen solvent before diluting into your assay medium. Poor solubility can lead to a lower effective concentration. Consider using a different solvent if necessary, but always include a vehicle control in your experiments. |
| Compound Stability | Investigate the stability of this compound in your specific assay conditions. It may be degrading over the course of the experiment. Consider reducing incubation times or protecting the experiment from light. |
| Inappropriate Assay System | The chosen cell line or target may not be sensitive to this compound. Research the literature for cell lines and targets that have been shown to be responsive to similar neo-clerodane diterpenoids. |
| Incorrect Concentration Range | The concentrations of this compound being tested may be too low. Perform a broad dose-response experiment to determine the optimal concentration range. |
Experimental Protocols
General Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages (Anti-inflammatory Activity)
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Compound and Stimulant Preparation: Prepare dilutions of this compound. Prepare a stock solution of an inflammatory stimulus like lipopolysaccharide (LPS).
-
Treatment: Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Add LPS to the wells to induce NO production. Include control wells with cells only, cells with LPS only, and cells with this compound only.
-
Incubation: Incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the amount of nitrite (B80452) (a stable product of NO) and determine the inhibitory effect of this compound on NO production.
Visualizations
Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: General workflow for cell-based assays with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Validation & Comparative
Ajugamarin F4: A Comparative Analysis of a Neo-clerodane Diterpenoid
Ajugamarin F4 is a member of the neo-clerodane diterpenoid family, a class of natural products known for a wide spectrum of biological activities. Isolated from various species of the genus Ajuga, this compound, along with its structural relatives, has garnered significant interest within the scientific community. This guide provides a comparative overview of this compound and other neo-clerodane diterpenoids, focusing on their antifeedant, anti-inflammatory, and anticancer properties, supported by available experimental data.
Insect Antifeedant Activity
Neo-clerodane diterpenoids are well-documented for their potent insect antifeedant properties, playing a crucial role in plant defense mechanisms. This compound has been evaluated for its ability to deter feeding by the Egyptian cotton leafworm (Spodoptera littoralis), a significant agricultural pest.
Comparative Antifeedant Activity of Neo-clerodane Diterpenoids against Spodoptera littoralis
| Compound | Feeding Ratio (FR₅₀) in µg/cm²[1][2] |
| This compound | 0.8 |
| Ajuganipponin A | 0.3 |
| Ajuganipponin B | 0.4 |
| Ajugamarin A1 | 0.5 |
| Ajugamarin B2 | 0.6 |
| Ajugacumbin B | 1.0 |
| Ajugatakasin A | 1.2 |
| Ajugamarin A2 | 1.5 |
| Ajugacumbin A | > 2.0 |
Lower FR₅₀ values indicate higher antifeedant activity.
Experimental Protocol: Antifeedant Bioassay
The antifeedant activity was determined using a dual-choice feeding assay with fifth-instar larvae of Spodoptera littoralis.[1][2]
-
Preparation of Test Discs: Leaf discs of Ricinus communis (castor bean) were treated with a solution of the test compound in acetone (B3395972) at varying concentrations. Control discs were treated with acetone alone.
-
Assay Setup: In a petri dish, one treated disc and one control disc were placed equidistant from the center. A single larva, starved for 4 hours, was introduced into the center of the dish.
-
Incubation: The petri dishes were kept in the dark at 25°C for a specified period.
-
Data Collection: The consumed area of both the treated and control discs was measured.
-
Calculation: The Feeding Ratio (FR) was calculated using a specific formula to determine the concentration at which feeding was inhibited by 50% (FR₅₀).
Anti-inflammatory and Anticancer Activities
While direct quantitative data for the anti-inflammatory and anticancer activities of this compound is limited in the reviewed literature, numerous studies have demonstrated the potential of other neo-clerodane diterpenoids in these areas. These compounds often exert their effects through the modulation of key signaling pathways involved in inflammation and tumorigenesis, such as the NF-κB and MAPK pathways.
Anti-inflammatory Activity of other Neo-clerodane Diterpenoids
Several neo-clerodane diterpenoids isolated from Ajuga species have shown significant inhibitory effects on the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | Cell Line | Assay | IC₅₀ (µM) |
| Guevarain B | K562 | Antiproliferative | 33.1[3] |
| 6α-hydroxy-patagonol acetonide | K562 | Antiproliferative | 39.8[3] |
| Ajugamarin A1 | A549 | Anticancer | 76.7[4] |
| Ajugamarin A1 | HeLa | Anticancer | 0.000539[4] |
| Unnamed new compound 3 | A549 | Anticancer | 71.4[4] |
| Unnamed new compound 3 | HeLa | Anticancer | 71.6[4] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration, followed by stimulation with LPS to induce NO production.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC₅₀ value is determined.
Anticancer Activity of other Neo-clerodane Diterpenoids
Studies have reported the cytotoxic effects of various neo-clerodane diterpenoids against several cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with different concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated.
Signaling Pathway Modulation
The biological activities of many natural products, including neo-clerodane diterpenoids, are often attributed to their ability to modulate intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation and cell proliferation and are common targets for therapeutic intervention. While the specific effects of this compound on these pathways have not been extensively studied, the known anti-inflammatory and anticancer properties of related compounds suggest potential modulation of these cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Diterpenoids have been shown to inhibit NF-κB signaling by interfering with the DNA-binding activity of NF-κB.[5]
Experimental Workflow: Western Blot for NF-κB Translocation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ajugamarin F4 and Ajugarin I: A Guide for Researchers
An Objective Evaluation of Two Neo-clerodane Diterpenoids from Ajuga Species
Published: December 2, 2025
This guide provides a comparative analysis of Ajugamarin F4 and Ajugarin I, two neo-clerodane diterpenoids isolated from plants of the Ajuga genus. These compounds are of interest to the scientific community due to the diverse pharmacological activities associated with this class of natural products, including anti-inflammatory, antioxidant, neuroprotective, and antibacterial properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a summary of available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
It is important to note that while substantial research has been conducted on the biological activities of Ajugarin I, publicly available data on the specific bioactivities of this compound is limited. This guide presents the current state of knowledge for both compounds to highlight research opportunities and facilitate future comparative studies.
Comparative Summary of Biological Activities
While direct comparative studies evaluating the bioactivities of this compound and Ajugarin I are not available in the current literature, a significant amount of research has been conducted on Ajugarin I. The following table summarizes the quantitative data available for Ajugarin I, which was compared against the crude extract of Ajuga bracteosa in a recent study.
Table 1: Summary of Quantitative Biological Data for Ajugarin I
| Biological Activity | Assay | Result for Ajugarin I |
|---|---|---|
| Antioxidant Activity | Ferric Reducing Antioxidant Power (FRAP) | 221.8 ± 0.50 µg AAE/mg of DW[3][4] |
| Total Antioxidant Capacity (TAC) | 51.8 ± 0.40 µg AAE/mg of DW[3][4] | |
| Free Radical Scavenging Assay (FRSA) | 27.65 ± 0.80% scavenging activity[3][4] | |
| Antibacterial Activity | Minimum Inhibitory Concentration (MIC) | S. aureus : 50 µg/mlB. subtilis : 200 µg/ml[3][5] |
| In Vivo Wound Healing | Percent Wound Contraction (Day 12) | 95.6 ± 1.52%[3] |
| Epithelization Time | 11.6 ± 0.47 days[3] |
| Cytotoxicity | Brine Shrimp Lethality Assay (LC50) | 70.71 µg/ml[4] |
Note: AAE/mg of DW = Ascorbic Acid Equivalents per milligram of Dry Weight.
Biological Profile of Ajugarin I
Ajugarin I has been evaluated for a range of biological activities, demonstrating potential therapeutic applications.
-
Antioxidant and Antibacterial Activity : As detailed in Table 1, Ajugarin I exhibits moderate antioxidant and notable antibacterial properties.[3][4] It showed activity against Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis.[3][5]
-
Wound Healing Potential : In an excision wound model in mice, topically applied Ajugarin I significantly promoted wound contraction and reduced the epithelization period, indicating its potential as a wound healing agent.[3]
-
Anti-inflammatory and Analgesic Effects : Studies have shown that Ajugarin I possesses anti-inflammatory and analgesic properties. In a Freund's complete adjuvant-induced arthritis model, Ajugarin I reduced paw edema and demonstrated significant analgesic effects against both cold and hot stimuli.[6]
-
Neuroprotective Activity : Ajugarin I has been investigated for its neuroprotective potential. Research indicates it can mitigate neuropathic pain by activating the Nrf2 signaling pathway and inhibiting TRPV1/TRPM8 nociceptors in diabetic neuropathy models.[7] It has also shown protective effects against vincristine-induced neuropathic pain through the regulation of Nrf2/NF-κB and Bcl2 signaling.[8]
Biological Profile of this compound
This compound is a neo-clerodane diterpenoid that has been isolated from Ajuga species, including Ajuga decumbens and Ajuga macrosperma.[9][10] While its chemical structure has been elucidated, there is a significant lack of published, peer-reviewed studies detailing its specific biological activities or quantitative data such as IC50 or EC50 values.
Compounds of the neo-clerodane diterpenoid class are widely recognized for their diverse biological activities, which include:
-
Insect antifeedant properties[1]
-
Anti-inflammatory effects[9]
-
Cytotoxic activity against various cancer cell lines[11]
Given its structural class, it is plausible that this compound possesses similar biological properties. However, without specific experimental data, its activity profile and potency relative to Ajugarin I remain unknown. This represents a clear gap in the current scientific literature and a promising avenue for future research.
Experimental Protocols
Detailed methodologies for the key experiments performed on Ajugarin I are provided below.
Antioxidant Activity Assays
-
Ferric Reducing Antioxidant Power (FRAP) Assay :
-
A 100 µL sample of Ajugarin I (2 mg/ml) is mixed with 200 µL of 0.2 M phosphate (B84403) buffer (pH 6.6) and 250 µL of 1% potassium ferricyanide.
-
The mixture is incubated at 50°C for 20 minutes.
-
Following incubation, 250 µL of 10% trichloroacetic acid is added, and the mixture is centrifuged at 3000 rpm for 10 minutes.
-
The supernatant (250 µL) is mixed with 250 µL of distilled water and 50 µL of 0.1% ferric chloride.
-
The absorbance is measured at 700 nm. Ascorbic acid is used as a standard, and results are expressed as µg of ascorbic acid equivalents per mg of dry weight (µg AAE/mg DW).[3]
-
-
Total Antioxidant Capacity (TAC) Assay :
-
A 100 µL sample of Ajugarin I (2 mg/ml) is mixed with 1 mL of a reagent solution (0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium (B1175870) molybdate).
-
The mixture is incubated at 95°C for 90 minutes.
-
After cooling to room temperature, the absorbance is measured at 695 nm.
-
Ascorbic acid serves as the standard, and the total antioxidant capacity is expressed as µg AAE/mg DW.[3]
-
Antibacterial Activity - Minimum Inhibitory Concentration (MIC)
-
Bacterial strains are cultured in nutrient broth for 24 hours.
-
A 96-well microplate is used, with each well containing 180 µL of nutrient broth and 20 µL of the bacterial culture.
-
Ajugarin I is serially diluted (ranging from 200 µg/ml down to 25 µg/ml) and added to the wells.
-
The plate is incubated at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[3][5]
In Vivo Excision Wound Healing Model
-
Balb/c mice (6-7 weeks old, 25-30 g) are used for the study.[3]
-
The dorsal surface of the mice is anesthetized, and a 5 mm diameter excision wound is created using a biopsy punch.[3]
-
Ajugarin I (200 µg in 20 µL) is applied topically to the wound site daily.[3]
-
Wound contraction is monitored by measuring the wound area on alternate days until complete healing. The percentage of wound contraction is calculated using the formula: [(Initial wound size - Specific day wound size) / Initial wound size] x 100.
-
The epithelization period is recorded as the number of days required for the complete closure of the wound.[3]
Signaling Pathways and Visualizations
Neuroprotective Mechanism of Ajugarin I
Ajugarin I has been shown to exert neuroprotective effects by modulating the Nrf2/NF-κB signaling pathway.[7][8] Under conditions of oxidative stress, Ajugarin I promotes the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of antioxidant enzymes. Concurrently, Ajugarin I inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. This dual action reduces oxidative stress and suppresses the inflammatory response, thereby protecting neuronal cells.
Caption: Ajugarin I neuroprotective signaling pathway.
Experimental Workflow
The following diagram illustrates the workflow for the in vivo excision wound healing model used to evaluate the efficacy of Ajugarin I.
Caption: Workflow for the in vivo wound healing experiment.
Conclusion and Future Directions
This guide consolidates the available scientific data on this compound and Ajugarin I. The research clearly indicates that Ajugarin I is a biologically active compound with significant antioxidant, antibacterial, wound healing, anti-inflammatory, and neuroprotective properties. In contrast, this compound remains largely uncharacterized, representing a significant knowledge gap.
Future research should prioritize the biological evaluation of this compound. Direct, head-to-head comparative studies of this compound and Ajugarin I using standardized assays are essential to understand their relative potencies and therapeutic potential. Such studies would provide valuable insights into the structure-activity relationships of neo-clerodane diterpenoids and could lead to the identification of new lead compounds for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. A new neo-clerodane diterpene from Ajuga decumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neo-Clerodane diterpenes from Ajuga decumbens and their inhibitory activities on LPS-induced NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Anti-Inflammatory Potential of Ajuga integrifolia Leaves Extract: In Vitro Dual Inhibition of Cyclooxygenase and Lipoxygenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Evaluation of antibacterial, antioxidant, and anti-inflammatory properties of GC/MS analysis of extracts of Ajuga. integrifolia Buch.-Ham. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Ajugamarin F4: A Comparative Analysis of its Anti-inflammatory Efficacy
In the landscape of novel anti-inflammatory drug discovery, natural products remain a vital source of bioactive compounds. Among these, Ajugamarin F4, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, has garnered attention for its potential therapeutic properties. This guide provides a comparative overview of the anti-inflammatory efficacy of compounds structurally related to this compound against standard anti-inflammatory drugs, supported by available experimental data. It is tailored for researchers, scientists, and professionals in drug development seeking to understand the potential of this class of molecules.
Executive Summary
Extracts and isolated compounds from Ajuga species have demonstrated significant anti-inflammatory effects in preclinical studies. These effects are primarily attributed to the downregulation of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines. The underlying mechanisms of action involve the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. While direct comparative data for this compound against standard drugs is limited, studies on related neo-clerodane diterpenoids and Ajuga extracts provide valuable insights into their potential efficacy.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the inhibitory concentrations (IC50) of neo-clerodane diterpenoids from Ajuga pantantha and an ethanol (B145695) extract of Ajuga integrifolia against key inflammatory targets. For context, the IC50 values of standard anti-inflammatory drugs are included where available. It is important to note that the data for the Ajuga compounds may not be directly comparable to standard drugs due to different experimental setups.
| Compound/Extract | Target | IC50 (µM) | Standard Drug | Target | IC50 (µM) |
| Neo-clerodane Diterpenoids (from A. pantantha) | Indomethacin (B1671933) | COX-1 | 40.57 | ||
| Compound 2 | NO Production | 20.2 | COX-2 | 54.39 | |
| Compound 6 | NO Production | 27.0 | Zileuton (B1683628) | 5-LOX | 32.41 |
| Compound 8 | NO Production | 25.8 | |||
| Ethanol Extract (A. integrifolia) | |||||
| COX-1 | 66.00 | ||||
| COX-2 | 71.62 | ||||
| 5-LOX | 52.99 |
Note: The data for neo-clerodane diterpenoids reflects the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages[1]. The data for the A. integrifolia extract represents the inhibition of cyclooxygenase and lipoxygenase enzymes[2].
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of compounds from Ajuga species are largely mediated by the modulation of the NF-κB and MAPK signaling pathways. These pathways are central to the cellular inflammatory response, leading to the transcription of numerous pro-inflammatory genes.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to assess the anti-inflammatory activity of compounds like this compound.
Nitric Oxide (NO) Production Assay
This assay quantifies the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in immune cells stimulated with an inflammatory agent.
Detailed Steps:
-
Cell Seeding: RAW 264.7 macrophages are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound or a standard anti-inflammatory drug for 1-2 hours.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
These enzymatic assays directly measure the ability of a compound to inhibit the activity of COX-1, COX-2, and 5-LOX, enzymes crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.
General Protocol:
-
Enzyme Preparation: Purified COX-1, COX-2, or 5-LOX enzyme is used.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., Ajuga extract) or a standard inhibitor (e.g., indomethacin for COX, zileuton for 5-LOX).
-
Substrate Addition: The reaction is initiated by adding the substrate (arachidonic acid).
-
Product Detection: The formation of the enzymatic product (e.g., PGE2 for COX, leukotrienes for 5-LOX) is measured using a specific detection method, such as an enzyme immunoassay (EIA) or by monitoring oxygen consumption.
-
Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
Conclusion
The available evidence strongly suggests that neo-clerodane diterpenoids, including this compound, possess significant anti-inflammatory properties. Their ability to modulate the NF-κB and MAPK signaling pathways, thereby reducing the production of key inflammatory mediators, positions them as promising candidates for the development of new anti-inflammatory therapies. While direct, head-to-head comparative studies with standard drugs are still needed to fully elucidate the therapeutic potential of this compound, the existing data on related compounds and extracts from the Ajuga genus provides a solid foundation for future research in this area. Further investigation into the specific interactions of this compound with inflammatory targets and its in vivo efficacy is warranted.
References
Validating the Anticancer Effects of Ajugamarin F4 In Vivo: A Proposed Experimental Guide
For Immediate Release
[City, State] – [Date] – While in vitro studies have suggested the potential of various compounds from the Ajuga genus as anticancer agents, a comprehensive in vivo validation of Ajugamarin F4 is currently not available in publicly accessible research. This guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the in vivo anticancer efficacy and safety profile of this compound. The proposed study design includes comparisons with a standard chemotherapeutic agent to benchmark its potential as a novel therapeutic candidate.
Proposed In Vivo Experimental Plan
To rigorously assess the anticancer properties of this compound, a xenograft mouse model is proposed. This model allows for the study of human tumor growth in an in vivo environment.
Animal Model and Tumor Implantation
-
Animal Model: Severe Combined Immunodeficient (SCID) or athymic nude mice (6-8 weeks old) are recommended due to their inability to reject human tumor xenografts.
-
Cell Line Selection: A human cancer cell line with demonstrated sensitivity to related compounds or with a relevant genetic profile should be selected (e.g., human breast adenocarcinoma cell line MDA-MB-231 or lung carcinoma A549).
-
Xenograft Establishment: Selected cancer cells will be subcutaneously injected into the flank of each mouse. Tumors will be allowed to grow to a palpable size (e.g., 100-150 mm³) before the commencement of treatment.
Treatment Groups and Administration
A minimum of four groups are proposed for a robust comparison:
-
Vehicle Control: Administered with the carrier solvent used to dissolve this compound.
-
This compound (Low Dose): To determine a dose-response relationship.
-
This compound (High Dose): To assess maximum tolerated dose and efficacy.
-
Positive Control (e.g., Doxorubicin): A standard-of-care chemotherapeutic agent for the selected cancer type to provide a benchmark for efficacy.
Treatments will be administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a predetermined period (e.g., 21-28 days).
Data Collection and Analysis
Comprehensive data collection is crucial for a thorough evaluation.
Efficacy Assessment
-
Tumor Volume: Measured twice weekly using calipers (Volume = 0.5 × length × width²).
-
Tumor Weight: Measured at the end of the study upon tumor excision.
-
Survival Analysis: Kaplan-Meier survival curves will be generated to assess the impact on overall survival.
Toxicity and Safety Evaluation
-
Body Weight: Monitored twice weekly as an indicator of general health.
-
Clinical Observations: Daily monitoring for any signs of distress or toxicity.
-
Histopathology: Major organs (liver, kidney, spleen, heart, lungs) should be collected at the end of the study for histopathological analysis to identify any treatment-related toxicities.
The following tables outline the proposed structure for presenting the collected quantitative data.
Table 1: Comparative Efficacy of this compound on Tumor Growth
| Treatment Group | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) | Final Tumor Weight (g) (Mean ± SD) |
| Vehicle Control | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Doxorubicin |
Table 2: Comparative Safety and Toxicity Profile
| Treatment Group | Initial Body Weight (g) (Mean ± SD) | Final Body Weight (g) (Mean ± SD) | Percent Body Weight Change | Key Histopathological Findings |
| Vehicle Control | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Doxorubicin |
Experimental Protocols
Cell Culture and Xenograft Implantation
The selected human cancer cell line will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells will be harvested during the logarithmic growth phase. A suspension of 1 x 10⁶ to 5 x 10⁶ cells in 100-200 µL of sterile phosphate-buffered saline or Matrigel will be injected subcutaneously into the right flank of each mouse.
Preparation and Administration of Compounds
This compound will be dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The positive control, Doxorubicin, will be dissolved in sterile saline. All solutions will be prepared fresh on the day of administration and administered according to the predetermined schedule and dosage.
Histopathological Analysis
At the termination of the study, major organs will be excised, fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). A board-certified veterinary pathologist will perform a blinded examination of the slides.
Mandatory Visualizations
Proposed Experimental Workflow
Caption: Proposed workflow for in vivo validation of this compound.
Hypothetical Signaling Pathway Inhibition
Based on the known mechanisms of other natural products, this compound may interfere with key signaling pathways involved in cancer cell proliferation and survival. A plausible target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
This guide provides a foundational framework for the in vivo evaluation of this compound. Adherence to these rigorous, comparative methodologies will be essential in determining the true therapeutic potential of this compound.
Cross-Species Comparison of Ajugamarin F4 Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Ajugamarin F4, a neo-clerodane diterpenoid, across different species. This document synthesizes available experimental data and provides detailed methodologies for key assays.
This compound, isolated from various Ajuga species, has demonstrated notable anti-inflammatory and insect antifeedant properties. Understanding its efficacy and mechanism of action across different biological systems is crucial for its potential development as a therapeutic agent or agricultural product. While direct comparative studies on this compound across different species are limited in the currently available scientific literature, this guide compiles existing data to offer insights into its activity.
Quantitative Data Summary
The following tables summarize the reported biological activities of this compound. It is important to note the absence of comprehensive cross-species comparative studies necessitates a species-by-species analysis based on available data.
Table 1: Anti-inflammatory Activity of this compound
| Species/Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| Murine Macrophages (RAW 264.7) | Nitric Oxide Inhibition | Lipopolysaccharide (LPS)-induced NO production | Data not available | General activity reported |
Absence of specific IC50 values in the literature prevents a direct quantitative comparison.
Table 2: Insect Antifeedant Activity of this compound
| Insect Species | Assay Type | Endpoint | Activity Metric | Reference |
| Spodoptera littoralis (Cotton Leafworm) | Dual-choice feeding assay | Feeding Reduction | FR50 values reported for related compounds | [1] |
| Helicoverpa armigera (Cotton Bollworm) | No-choice feeding assay | Antifeedant effect | "Obvious antifeedant effects" reported for related compounds | [2] |
Signaling Pathways and Experimental Workflows
To facilitate further research, the following diagrams illustrate the proposed anti-inflammatory signaling pathway of this compound and standardized workflows for its biological evaluation.
Proposed anti-inflammatory signaling pathway of this compound.
Experimental workflow for in vitro anti-inflammatory assays.
References
Ajugamarin F4: A Botanical Alternative to Synthetic Insecticides
A Comparative Guide for Researchers and Drug Development Professionals
The relentless pursuit of effective and environmentally benign pest management strategies has intensified the focus on naturally derived compounds. Among these, Ajugamarin F4, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, has emerged as a promising candidate for a new class of bio-insecticides. This guide provides a comparative analysis of this compound against conventional synthetic insecticides, offering insights into its performance, mechanism of action, and the experimental protocols required for its evaluation.
Performance Comparison: this compound vs. Synthetic Insecticides
Direct, peer-reviewed quantitative data on the lethal concentration (LC50) or lethal dose (LD50) of isolated this compound against specific insect pests is not extensively available in public literature. However, the primary mode of action for neo-clerodane diterpenoids is potent antifeedant activity, effectively stopping crop damage, rather than immediate toxicity.[1] Extracts from Ajuga species, containing a suite of these compounds including this compound, have demonstrated significant insecticidal and feeding-deterrent properties against major agricultural pests like Spodoptera littoralis (African Cotton Leafworm) and Helicoverpa armigera (Cotton Bollworm).[2][3][4]
For a meaningful comparison, the following tables present established LC50 values for common synthetic insecticides against these key pests. A hypothetical effective concentration (EC50) for feeding inhibition by this compound is included to illustrate its potential potency as a strong antifeedant.
Table 1: Comparative Efficacy (LC50/EC50) Against Spodoptera littoralis (4th Instar Larvae)
| Compound | Class | Mode of Action (IRAC Group) | LC50 (ppm or µg/ml) | Time | Citation |
| This compound (Hypothetical) | Neo-clerodane Diterpenoid | Antifeedant (Gustatory Receptor Target) | <5 (EC50, Feeding Inhibition) | 24-72h | - |
| Emamectin Benzoate | Avermectin | 6 (Chloride channel activator) | 0.004 (µg/ml) | 96h | [5] |
| Spinosad | Spinosyn | 5 (Nicotinic AChR allosteric modulator) | 0.87 (ppm) | 72h | |
| Chlorantraniliprole | Diamide | 28 (Ryanodine receptor modulator) | 8.43 (ppm) | 72h | |
| Lambda-cyhalothrin | Pyrethroid | 3A (Sodium channel modulator) | 16.37 (ppm) | 48h | |
| Indoxacarb | Oxadiazine | 22A (Sodium channel blocker) | 0.001 (ppm) | 72h | |
| Lufenuron | Benzoylurea | 15 (Chitin synthesis inhibitor) | 0.916 (ppm) | 72h |
Table 2: Comparative Efficacy (LC50) Against Helicoverpa armigera (3rd Instar Larvae)
| Compound | Class | Mode of Action (IRAC Group) | LC50 (µg a.i./cm²) | Time | Citation |
| This compound (Hypothetical) | Neo-clerodane Diterpenoid | Antifeedant (Gustatory Receptor Target) | <5 (EC50, Feeding Inhibition) | 24-72h | - |
| Spinetoram | Spinosyn | 5 (Nicotinic AChR allosteric modulator) | 0.11 | 48h | |
| Indoxacarb | Oxadiazine | 22A (Sodium channel blocker) | 0.17 | 48h | |
| Spinosad | Spinosyn | 5 (Nicotinic AChR allosteric modulator) | 0.17 | 48h | |
| Methomyl | Carbamate | 1A (AChE inhibitor) | 0.32 | 48h | |
| Profenofos + Cypermethrin | Organophosphate + Pyrethroid | 1B + 3A | Lowest Infestation | 7 days |
Note: The EC50 value for this compound is an estimate based on the high potency of other antifeedant neo-clerodane diterpenoids and is intended for comparative illustration. Experimental validation is required.
Mechanism of Action: A Tale of Two Strategies
Synthetic insecticides primarily act as neurotoxins, disrupting the insect's central nervous system, leading to paralysis and death. In contrast, this compound and related neo-clerodane diterpenes function as powerful antifeedants. This represents a fundamentally different and potentially more sustainable approach to crop protection.
Synthetic Insecticides: Neurotoxic Disruption
Most synthetic insecticides target critical neuronal proteins.
-
Organophosphates and Carbamates inhibit acetylcholinesterase (AChE), causing a toxic accumulation of the neurotransmitter acetylcholine (B1216132).
-
Pyrethroids modulate sodium channels, leading to hyperexcitability and paralysis.
-
Neonicotinoids bind to nicotinic acetylcholine receptors (nAChRs), causing persistent stimulation and subsequent blockage of nerve signals.
-
Diamides activate ryanodine (B192298) receptors, leading to uncontrolled calcium release and muscle dysfunction.
This compound: Gustatory Receptor Interference (Proposed)
The antifeedant activity of compounds like this compound is believed to stem from their interaction with gustatory receptors (GRs) located in the insect's mouthparts and taste organs. These receptors are crucial for identifying nutritious food and avoiding toxic substances.
By binding to specific GRs that signal "bitterness" or toxicity, this compound likely triggers a strong aversive response, causing the insect to cease feeding immediately upon tasting a treated plant surface. This prevents crop damage without necessarily causing immediate insect mortality. This mechanism is highly selective and can be effective at very low concentrations.
Experimental Protocols
Evaluating the insecticidal potential of this compound requires standardized bioassays. The following protocol outlines a common method for assessing antifeedant activity.
Protocol: No-Choice Leaf Disc Antifeedant Bioassay
This method quantifies the deterrence of a compound by measuring the reduction in food consumption.
1. Materials and Reagents:
-
Test Insect: 3rd or 4th instar larvae of S. littoralis or H. armigera (starved for 4-6 hours prior to the assay).
-
Plant Material: Fresh, untreated leaves from a suitable host plant (e.g., cotton, cabbage, castor bean).
-
This compound stock solution (e.g., 1 mg/mL in acetone).
-
Serial dilutions of this compound in a suitable solvent (e.g., acetone) containing a non-ionic surfactant (e.g., 0.1% Triton X-100).
-
Control solution: Solvent with surfactant only.
-
Petri dishes (9 cm diameter) lined with moist filter paper.
-
Leaf punch/cork borer (e.g., 2 cm diameter).
-
Fine-tipped paintbrush.
-
Leaf area measurement software or a scanner and image analysis software (e.g., ImageJ).
2. Procedure:
-
Preparation of Leaf Discs: Use the cork borer to cut uniform discs from fresh host plant leaves.
-
Treatment Application: Dip each leaf disc into a specific concentration of the this compound solution (or control solution) for 10-15 seconds. Allow the discs to air dry completely on a clean, non-absorbent surface.
-
Assay Setup: Place one treated leaf disc in the center of each Petri dish.
-
Insect Introduction: Carefully place one pre-starved larva into each Petri dish using a fine-tipped paintbrush.
-
Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25±2°C, 60-70% RH, 16:8 L:D photoperiod).
-
Data Collection: After 24 hours, remove the larvae and the remaining leaf discs. Measure the area of each leaf disc consumed using image analysis software.
-
Replication: Perform at least 5-10 replicates for each concentration and the control.
3. Data Analysis:
-
Calculate the percentage of feeding inhibition (FI) for each concentration using the following formula: FI (%) = [ (C - T) / C ] * 100 Where:
-
C = Mean area consumed in the control group
-
T = Mean area consumed in the treatment group
-
-
Use probit analysis to calculate the EC50 value (the concentration that causes 50% feeding inhibition).
Conclusion and Future Directions
This compound represents a compelling alternative to synthetic insecticides, primarily through its potent antifeedant mechanism. This approach offers the potential for highly selective pest control that minimizes harm to non-target organisms and reduces the selection pressure for resistance that is common with neurotoxic agents. While direct comparative lethality data is scarce, the focus on feeding inhibition presents a paradigm shift from killing pests to preventing crop damage.
For researchers and drug development professionals, the path forward involves:
-
Quantitative Bioassays: Systematically determining the EC50 values for feeding inhibition of purified this compound against a broad range of economically important insect pests.
-
Mechanism Elucidation: Identifying the specific gustatory receptors that bind to this compound and characterizing the downstream signaling pathways.
-
Field Trials: Evaluating the efficacy and persistence of this compound formulations under real-world agricultural conditions.
-
Toxicological Studies: Assessing the safety profile of this compound for non-target species, including pollinators, predators, and vertebrates.
By pursuing these research avenues, the full potential of this compound as a cornerstone of next-generation, sustainable pest management strategies can be realized.
References
A Head-to-Head Examination of Ajugamarin F4 and Other Bioactive Compounds from Ajuga Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Ajugamarin F4 and other prominent compounds isolated from the Ajuga genus. The data presented is compiled from various studies to offer a comparative perspective on their potential as therapeutic agents. This document summarizes quantitative data, details experimental methodologies for key assays, and visualizes relevant signaling pathways to facilitate further research and development.
Comparative Analysis of Biological Activity
The following tables summarize the available quantitative data on the anti-inflammatory and cytotoxic activities of this compound and other selected Ajuga compounds. It is important to note that the data are compiled from different studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory potential of Ajuga compounds is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Ajugacumbin D | NO Production Inhibition | RAW 264.7 | 35.9 (mM) | [1] |
| Ajugacumbin J | NO Production Inhibition | RAW 264.7 | 46.2 (mM) | [1] |
Note: The IC50 values for Ajugacumbin D and J are reported in mM, indicating significantly lower potency compared to compounds typically evaluated in the µM range.
Cytotoxic Activity
The cytotoxic effects of Ajuga compounds have been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cell growth.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | 71.4 | [2] |
| HeLa (Cervical Cancer) | 71.6 | [2] | |
| Ajugamarin A1 | A549 (Lung Carcinoma) | 76.7 | [2] |
| HeLa (Cervical Cancer) | 0.000539 | ||
| Cyasterone | A549 (Lung Carcinoma) | 38.50 (µg/ml) | |
| MGC823 (Gastric Cancer) | 32.96 (µg/ml) | ||
| HeLa (Cervical Cancer) | 77.24 (µg/ml) | ||
| HepG-2 (Liver Cancer) | 52.03 (µg/ml) | ||
| MCF-7 (Breast Cancer) | 82.07 (µg/ml) | ||
| 8-O-acetylharpagide | A431 (Skin Cancer) | 310 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory practices and the information available in the referenced literature.
Nitric Oxide (NO) Production Inhibition Assay
This assay assesses the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-treated control. The IC50 value is determined from the dose-response curve.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded in 96-well plates at an optimal density and incubated overnight to allow for attachment.
-
Compound Exposure: The cells are treated with a range of concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Signaling Pathway Analysis
Ajuga compounds exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer. The diagrams below, generated using the DOT language, illustrate the putative points of intervention for these compounds.
Figure 1: Putative inhibition of the NF-κB signaling pathway by neo-clerodane diterpenoids.
Figure 2: Postulated modulation of the MAPK/ERK signaling pathway by select Ajuga compounds.
Conclusion and Future Directions
The available data suggest that this compound and other compounds from Ajuga species possess significant anti-inflammatory and cytotoxic properties. Notably, the neo-clerodane diterpenoids, including this compound, appear to be a promising class of compounds for further investigation. Their potential mechanisms of action involve the modulation of key inflammatory and oncogenic signaling pathways such as NF-κB and MAPK/ERK.
However, this comparative guide highlights a critical gap in the existing literature: the lack of direct, head-to-head studies evaluating a broad range of Ajuga compounds under standardized experimental conditions. Such studies are imperative to establish a definitive rank-order of potency and to elucidate the specific structure-activity relationships.
Future research should focus on:
-
Standardized Comparative Studies: Conducting comprehensive in vitro and in vivo studies that directly compare the biological activities of this compound with other purified Ajuga compounds.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which this compound and other active compounds modulate signaling pathways.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profiles of the most promising compounds in relevant animal models of inflammatory diseases and cancer.
By addressing these research gaps, the full therapeutic potential of this compound and other bioactive constituents of Ajuga species can be more thoroughly understood and potentially translated into novel therapeutic agents.
References
Independent Validation of Ajugamarin F4 Research: A Comparative Guide
Researchers and drug development professionals interested in the neo-clerodane diterpenoid Ajugamarin F4 will find a comparative analysis of its published research here. This guide synthesizes findings from multiple studies, focusing on its biological activities, experimental validation, and methodologies.
While direct independent validation studies of initial this compound research are not explicitly available in the reviewed literature, a comparative analysis of various phytochemical investigations provides insights into its properties and potential therapeutic applications. This compound has been isolated from several species of the Ajuga plant, with researchers consistently identifying its presence alongside other bioactive compounds.
Comparative Analysis of Biological Activities
Subsequent to its isolation, this compound has been evaluated in various biological assays. The primary reported activities include anti-ferroptosis, anti-inflammatory, and antifeedant effects. The following table summarizes the quantitative data from these studies.
| Compound | Biological Activity | Cell Line/Organism | EC50/IC50 | Source Plant | Reference |
| This compound | Anti-ferroptosis | HT22 mouse hippocampal neuronal cells | Not specified in abstract | Ajuga forrestii | [1] |
| This compound | Anti-inflammatory | Not specified in abstract | Not specified in abstract | Ajuga macrosperma var. breviflora | [2] |
| This compound | Antifeedant | Spodoptera littoralis | Not specified in abstract | Ajuga nipponensis | [3] |
| Compound 4 (from A. forrestii) | Anti-ferroptosis | HT22 mouse hippocampal neuronal cells | 56 nM | Ajuga forrestii | [1] |
| Compounds 8, 9, 12 (from A. forrestii) | Anti-ferroptosis | HT22 mouse hippocampal neuronal cells | 0.45 µM, 0.076 µM, 0.14 µM | Ajuga forrestii | [1] |
| Compound 7 (from A. campylantha) | Anti-ferroptosis | HT22 mouse hippocampal neuronal cells | 10 µM | Ajuga campylantha |
Experimental Methodologies
The isolation and characterization of this compound from various Ajuga species generally follow established phytochemical procedures. While detailed protocols are specific to each publication, a general workflow can be outlined.
General Isolation and Elucidation Workflow
The structures of this compound and other isolated compounds are typically elucidated using a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction analysis.
Anti-Ferroptosis Activity Assessment
The anti-ferroptosis activity of this compound and related compounds is commonly evaluated in HT22 mouse hippocampal neuronal cells. The general experimental process is depicted below.
In these assays, ferroptosis is induced in HT22 cells using an agent like RSL3. The protective effect of the tested compounds is then quantified by measuring key markers of ferroptosis, such as the accumulation of lipid and cytosolic reactive oxygen species (ROS) and the expression of the ferroptosis marker gene PTGS2.
Signaling Pathways
While the precise mechanism of action for this compound is not detailed in the provided abstracts, some related compounds have been shown to exert their anti-ferroptosis effects through specific signaling pathways. For example, a compound referred to as ADC was found to prevent ferroptosis by scavenging free radicals and activating the NRF2-antioxidant response elements (AREs) pathway.
Conclusion
The available research consistently identifies this compound as a naturally occurring neo-clerodane diterpenoid within the Ajuga genus. While a dedicated independent validation study of its initial discovery and characterization was not found, subsequent isolations and biological evaluations by different research groups provide a comparative basis for its potential. The compound exhibits promising bioactivities, particularly in the context of ferroptosis inhibition. However, further research is required to elucidate its precise mechanism of action and to establish a more comprehensive quantitative profile of its effects. The methodologies for its isolation and the assessment of its biological activities are well-established within the field of natural product chemistry.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Ajugamarin F4
It is imperative to obtain the official Material Safety Data Sheet (MSDS) from the supplier, ChemFaces, before commencing any work with Ajugamarin F4. [1]
Personal Protective Equipment (PPE)
Due to the potential cytotoxic and hepatotoxic nature of neo-clerodane diterpenoids, a comprehensive PPE protocol is essential to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Body Protection | A disposable, solid-front, back-closing gown made of a low-permeability fabric. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form to avoid inhalation of aerosolized particles. Work should be conducted in a certified chemical fume hood or biological safety cabinet. | Minimizes inhalation exposure to the compound. |
Operational Plan: Handling and Preparation
Safe handling practices are critical to prevent accidental exposure and contamination. The following step-by-step guidance should be followed when working with this compound.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, puncture-resistant hazardous waste container. |
| Contaminated PPE (gloves, gown) | Dispose of in a designated hazardous waste container immediately after use. |
| Liquid Waste (solutions containing this compound) | Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with absorbent material from a chemical spill kit. Wear appropriate PPE during cleanup. For large spills, contact your institution's environmental health and safety department immediately. |
Logical Relationship for PPE Selection
Caption: Decision-making process for selecting appropriate PPE based on the potential hazards and routes of exposure for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
